alpha-Cadinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
481-34-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15+/m0/s1 |
InChI Key |
LHYHMMRYTDARSZ-BYNSBNAKSA-N |
SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Synonyms |
alpha-cadinol cadinol |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Analysis of alpha-Cadinol in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Cadinol, a sesquiterpenoid alcohol, is a naturally occurring bicyclic organic compound found in a variety of essential oils. Its presence is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities, including antimicrobial, antioxidant, and insecticidal properties. This technical guide provides an in-depth overview of the discovery of this compound in essential oils, detailing the analytical methodologies for its identification and quantification, and exploring its known biological mechanisms of action.
Data Presentation: Quantitative Analysis of this compound in Essential Oils
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation method. The following table summarizes the quantitative data for this compound and its isomers found in various essential oils, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Essential Oil Source | Botanical Name | Plant Part | This compound / Isomer Concentration (%) | Reference |
| Vetiver | Vetiveria zizanioides | Roots | 5.01 (as α-Cadinol) | [1][2] |
| Vetiver | Vetiveria zizanioides | Roots | 5.97 (as epi-α-Cadinol) | [3] |
| Japanese Cedar | Cryptomeria japonica | Heartwood | 2.35 (as δ-Cadinol) | [4] |
| Japanese Cedar | Cryptomeria japonica | Sapwood | 5.24 (as δ-Cadinol) | [4] |
| Cedarwood (Atlas) | Cedrus atlantica | Wood | 2.2 (as epi-α-Cadinol) | [1] |
| Ginger | Zingiber officinale | Rhizome | 14.36 | |
| Ostericum sieboldii | Ostericum sieboldii | Aerial Parts | 7.29 |
Experimental Protocols: From Extraction to Identification
The discovery and quantification of this compound in essential oils rely on a series of well-established experimental procedures. The general workflow involves extraction of the essential oil from the plant matrix followed by chromatographic separation and mass spectrometric identification.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation, often using a Clevenger-type apparatus.
Methodology:
-
Sample Preparation: The plant material (e.g., leaves, stems, roots) is collected and, if necessary, dried to a constant weight. The material may be ground to increase the surface area for efficient extraction.
-
Hydrodistillation: A known quantity of the prepared plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile essential oil components, is condensed.
-
Oil Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.
Typical GC-MS Parameters for Sesquiterpene Alcohol Analysis:
-
Gas Chromatograph (GC) System: Agilent 6890 Series or similar.
-
Mass Spectrometer (MS) Detector: Agilent 5973 or equivalent.
-
Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 1:50 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3°C/minute to 240°C.
-
Final hold: Maintain at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the eluted peak with those of an authentic standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).
Quantification: The relative percentage of this compound is calculated from the GC peak area relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and identification of this compound.
Proposed Antibacterial Mechanism of this compound
Caption: Proposed antibacterial action of this compound via membrane disruption.
Proposed Antioxidant Signaling Pathway
Caption: General antioxidant pathway via Nrf2 activation by natural compounds.
Potential Insecticidal Mechanism of this compound
Caption: Potential insecticidal action via acetylcholinesterase inhibition.
References
Natural Sources of α-Cadinol and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of α-Cadinol and its isomers, detailing their quantitative distribution in various plant species. It includes meticulous experimental protocols for the extraction and analysis of these sesquiterpenoids and presents visual representations of relevant biological pathways to aid in research and drug development endeavors.
Introduction to α-Cadinol and its Isomers
α-Cadinol is a naturally occurring sesquiterpenoid alcohol with a bicyclic cadinane skeleton. It exists in several isomeric forms, including α-Cadinol, τ-Cadinol (also known as T-Cadinol), δ-Cadinol, and γ-Cadinol, which differ in the position of the double bond and the stereochemistry of the hydroxyl group. These compounds are significant constituents of the essential oils of numerous plants and have garnered considerable interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. This guide serves as a technical resource for professionals engaged in the exploration and utilization of these promising natural compounds.
Quantitative Analysis of α-Cadinol and its Isomers in Natural Sources
The concentration of α-Cadinol and its isomers varies significantly across different plant species and is influenced by factors such as geographical location, season of harvest, and the specific part of the plant utilized. The following table summarizes the quantitative data available from various studies.
| Plant Species | Plant Part | Isomer | Concentration (% of Essential Oil) | Reference |
| Juniperus sabina L. | Leaves | α-Cadinol | Present (unquantified) | [1] |
| Juniperus communis L. | Berries | α-Cadinol | 0.1% | [2] |
| Juniperus communis L. | Needles | α-Cadinol | 1.7% | |
| Juniperus communis L. | Needles | δ-Cadinol | 0.8% | |
| Juniperus pygmaea C. Koch. | - | δ-Cadinol | Present (unquantified) | [3] |
| Juniperus sibirica Burgsd | - | δ-Cadinol | Present (unquantified) | [3] |
| Cedrus deodara | Wood | Not specified | Present (unquantified) | [4] |
| Cedrus atlantica | - | epi-α-Cadinol | 2.2% | [5] |
| Torreya nucifera | Leaves | δ-Cadinol (Torreyol) | 3.1% | [1] |
| Achillea millefolium | - | δ-Cadinol | 6% | |
| Ocimum basilicum L. | - | T-Cadinol | Present (unquantified) | |
| Psidium cattleianum | Aerial Parts | Cadinol (isomer not specified) | Present (unquantified) | [6] |
Experimental Protocols
Extraction of Essential Oils via Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant material, particularly for isolating temperature-sensitive compounds like sesquiterpene alcohols.
Materials and Equipment:
-
Fresh or dried plant material (e.g., wood chips, leaves)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: The plant material should be appropriately sized to allow for efficient steam penetration. For wood, this involves chipping or grinding. For leaves, they can be used whole or coarsely chopped.
-
Apparatus Setup: Assemble the steam distillation apparatus. The plant material is placed in the biomass flask, which is positioned above the boiling flask containing distilled water.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled and condenses back into a liquid.
-
Collection: The condensed liquid, a mixture of water and essential oil (hydrosol), is collected in a receiving vessel.
-
Separation: Transfer the collected liquid to a separatory funnel. Allow the layers to separate; the less dense essential oil will typically form a layer on top of the water.
-
Drying: Drain the aqueous layer and collect the essential oil. Dry the oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: If a solvent was used for extraction from the distillate, it can be removed using a rotary evaporator under reduced pressure to yield the pure essential oil.
References
- 1. Essential Oil Composition and Bioactivity of Two Juniper Species from Bulgaria and Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phcogres.com [phcogres.com]
- 5. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
The Alpha-Cadinol Biosynthesis Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Cadinol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, hepatoprotective, and potential anti-tuberculosis properties.[1][2][3] Found in the essential oils of various plants, this bicyclic sesquiterpenoid is a specialized metabolite synthesized through the intricate terpenoid biosynthesis pathway.[2][4] Understanding the enzymatic machinery and regulatory networks governing its production is critical for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.
This technical guide provides an in-depth exploration of the core biosynthesis pathway leading to cadinane-type sesquiterpenoids in plants, with a primary focus on the well-documented pathway in cotton (Gossypium arboreum). It details the key enzymes, their kinetic properties, the genes encoding them, and the experimental protocols required for their study.
Core Biosynthesis Pathway
The biosynthesis of cadinane sesquiterpenoids originates from the central isoprenoid pathway. The C15 precursor, farnesyl diphosphate (FPP), is the universal substrate for the synthesis of a vast array of sesquiterpenoids. The pathway to a hydroxylated cadinene backbone involves two principal enzymatic steps: a cyclization reaction to form the characteristic bicyclic skeleton, followed by a hydroxylation event.
Step 1: Cyclization of Farnesyl Diphosphate (FPP)
The first committed step in this pathway is the conversion of the linear FPP molecule into the bicyclic olefin, (+)-δ-cadinene. This complex cyclization is catalyzed by the enzyme (+)-δ-cadinene synthase (DCS) , a sesquiterpene cyclase.[5][6] This enzyme ensures the high-fidelity formation of (+)-δ-cadinene, which constitutes over 98% of its product output in cotton.[5] The reaction requires a divalent metal ion cofactor, typically Magnesium (Mg²⁺).[7]
In Gossypium arboreum, (+)-δ-cadinene synthase is encoded by a family of genes designated as cad1.[7][8] This gene family is divided into at least two subfamilies, cad1-A and cad1-C, which show differential expression patterns in response to developmental cues and environmental stimuli, such as fungal elicitors.[2][8] This regulation highlights the role of these compounds as phytoalexins in plant defense.[9]
Step 2: Hydroxylation of (+)-δ-Cadinene
Following the formation of the cadinene scaffold, a hydroxylation reaction occurs, catalyzed by a cytochrome P450 monooxygenase . In cotton, the enzyme CYP706B1 has been identified as a (+)-δ-cadinene-8-hydroxylase.[5][9] This enzyme introduces a hydroxyl group at the C-8 position of the (+)-δ-cadinene molecule to form 8-hydroxy-(+)-δ-cadinene, a key intermediate in the biosynthesis of the phytoalexin gossypol.[2][5] While the user's query specified α-Cadinol (10α-hydroxy-4-cadinene), the pathway involving CYP706B1 is the most thoroughly characterized route to a hydroxylated cadinene in plants. It is highly probable that other plant species utilize different P450 enzymes from the same or related families to achieve hydroxylation at alternative positions, such as C-10, to produce α-Cadinol and other isomers.
The expression of the CYP706B1 gene is also induced by fungal elicitors, indicating a coordinated regulation with the cad1 genes to produce defense-related sesquiterpenoids.[5]
Below is a diagram illustrating the core biosynthetic pathway.
Quantitative Data
The efficiency of the enzymatic steps is crucial for the overall yield of the final product. The following tables summarize the available kinetic parameters for the key enzyme, (+)-δ-Cadinene Synthase, from Gossypium arboreum.
Table 1: Steady-State Kinetic Parameters for (+)-δ-Cadinene Synthase (DCS/CAD1) Isozymes
| Enzyme Isozyme | Substrate | Km (µM) | kcat (s⁻¹) | Source(s) |
| Wild-type DCS | Farnesyl Diphosphate (FPP) | 3.2 ± 0.5 | 0.010 ± 0.001 | [8] |
| CAD1-A | Farnesyl Diphosphate (FPP) | 7 | 0.039 | [5] |
| D308A Mutant DCS | Farnesyl Diphosphate (FPP) | 43 ± 16 | 0.012 ± 0.001 | [8] |
Note: Kinetic data for CYP706B1 is not currently available in the public literature, though its functional activity has been confirmed.[5][9]
Experimental Protocols
Studying the α-Cadinol biosynthesis pathway involves a multidisciplinary approach, combining molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.
Cloning and Heterologous Expression of (+)-δ-Cadinene Synthase
This protocol describes the expression of the cad1 gene in E. coli for subsequent purification and characterization.[10]
a. cDNA Library Construction and Screening:
-
Isolate total RNA from plant tissue (e.g., cotton cell suspension cultures) elicited with a fungal preparation (e.g., from Verticillium dahliae).
-
Purify mRNA using an oligo(dT)-cellulose column.
-
Synthesize a cDNA library from the purified mRNA using a commercial kit (e.g., ZAP-cDNA Synthesis Kit).
-
Screen the cDNA library using a probe. The probe can be generated by PCR using degenerate primers designed from conserved regions of known terpene synthases.[5]
-
Isolate and sequence positive cDNA clones to identify full-length cad1 genes.
b. Expression in E. coli:
-
Subclone the full-length cad1 cDNA into an expression vector (e.g., pET series) suitable for E. coli.
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for several hours (4-16 h) to enhance soluble protein expression.
-
Harvest the cells by centrifugation.
c. Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol) containing protease inhibitors.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If using a His-tagged construct, purify the soluble protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
-
Elute the purified protein and dialyze against a storage buffer.
Functional Characterization of Cytochrome P450 (CYP706B1) in Yeast
Yeast (Saccharomyces cerevisiae) is a common eukaryotic host for expressing plant P450s, as it possesses the necessary membrane infrastructure and P450 reductases (CPRs).[4][11]
a. Yeast Expression Vector Construction:
-
Amplify the full-length coding sequence of CYP706B1 from the cotton cDNA library.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
b. Yeast Transformation and Expression:
-
Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11), which may co-express a plant CPR to enhance activity.[11]
-
Select transformed colonies on appropriate selective medium (e.g., SC-Ura).
-
Grow a pre-culture in selective medium containing glucose.
-
Inoculate the main culture in selective medium containing raffinose and grow to mid-log phase.
-
Induce P450 expression by adding galactose to a final concentration of 2%.
-
Continue incubation for 24-48 hours.
c. In Vivo and In Vitro Assays:
-
In Vivo Assay: Add the substrate, (+)-δ-cadinene, directly to the induced yeast culture. Incubate for a further 24-48 hours. Extract the culture medium with an organic solvent (e.g., ethyl acetate) for GC-MS analysis.
-
In Vitro Assay: Harvest the induced yeast cells and prepare microsomes by differential centrifugation.
-
Set up the reaction mixture containing yeast microsomes, the substrate ((+)-δ-cadinene), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and extract the products with an organic solvent for GC-MS analysis.
Extraction and GC-MS Analysis of Sesquiterpenoids
This protocol outlines a general procedure for the analysis of volatile and semi-volatile sesquiterpenoids from plant tissues or enzymatic assays.[3][12][13]
a. Sample Preparation:
-
For plant tissue, flash-freeze the sample in liquid nitrogen and grind to a fine powder.
-
For enzymatic assays (in vitro or in vivo), use the organic solvent extract directly.
b. Extraction:
-
Extract the powdered tissue or liquid sample with an appropriate organic solvent (e.g., hexane, ethyl acetate, or a mixture of methanol:chloroform).
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge to pellet the solid material.
-
Carefully transfer the supernatant (the organic phase) to a new vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
c. GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into a GC-MS system.
-
Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Set up a suitable temperature program, for example: initial temperature of 80°C, hold for 2 min, then ramp at 15°C/min to 300°C, and hold for 5 min. Use helium as the carrier gas.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 500.
-
Identification: Identify the resulting compounds by comparing their mass spectra and retention indices with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).
The logical workflow for identifying and characterizing a new enzyme in this pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of GaWRKY1, a Cotton Transcription Factor That Regulates the Sesquiterpene Synthase Gene (+)-δ-Cadinene Synthase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 5. Cloning and heterologous expression of a second (+)-delta-cadinene synthase from Gossypium arboreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]
- 8. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Cloning, expression, and characterization of (+)-delta-cadinene synthase: a catalyst for cotton phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 13. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry and Absolute Configuration of α-Cadinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereochemistry and absolute configuration of α-Cadinol, a cadinane sesquiterpenoid of significant interest in natural product chemistry and drug discovery. The complex stereoisomerism of α-Cadinol is detailed, with a focus on the structural elucidation of key isomers. This document outlines the experimental methodologies crucial for determining the absolute configuration of these molecules, including spectroscopic and synthetic approaches. Furthermore, the known biological activities of α-Cadinol are discussed, with a particular emphasis on its antifungal mechanism of action, presented through a detailed signaling pathway. All quantitative data are summarized in structured tables, and experimental workflows are visualized to facilitate a comprehensive understanding of this important bioactive compound.
Introduction
α-Cadinol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane class, characterized by a bicyclic decahydronaphthalene skeleton. It is a constituent of various plant essential oils and has demonstrated a range of biological activities, including antifungal, hepatoprotective, and insecticidal properties.[1] The intricate stereochemistry of the α-Cadinol scaffold, which typically possesses multiple chiral centers, gives rise to a large number of stereoisomers, each with potentially distinct biological activities. A thorough understanding of the absolute configuration of these isomers is therefore critical for structure-activity relationship (SAR) studies and the development of α-Cadinol-based therapeutic agents.
This guide will focus on the stereochemical diversity of α-Cadinol, the experimental techniques employed for the determination of its absolute configuration, and its mechanism of action as an antifungal agent.
Stereoisomers of α-Cadinol
The cadinane skeleton of α-Cadinol contains several stereogenic centers, leading to a variety of diastereomers and enantiomers. The most commonly cited isomer in the literature is (-)-α-Cadinol, which has the systematic IUPAC name (1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol.[2]
Other notable stereoisomers include epi-α-Cadinol, T-Cadinol, and δ-Cadinol, which differ in the relative and absolute configurations of the hydroxyl group, the isopropyl group, and at the ring fusion. The NIST WebBook lists a multitude of stereoisomers, highlighting the complexity of this class of compounds.[3]
Table 1: Key Stereoisomers of Cadinol and their IUPAC Names
| Common Name | Systematic IUPAC Name |
| (-)-α-Cadinol | (1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
| epi-α-Cadinol (T-Cadinol) | (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of α-Cadinol stereoisomers relies on a combination of chiroptical, spectroscopic, and synthetic methods.
Optical Rotation
Optical rotation is a fundamental property of chiral molecules and a key parameter in distinguishing between enantiomers. The specific rotation of a compound is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the solvent, and the temperature.
Table 2: Reported Optical Rotation Data for Cadinol Isomers
| Isomer | Specific Rotation ([α]D) | Solvent | Reference |
| (-)-T-Cadinol | Not specified in search results | Not specified in search results | [4] |
Note: Specific quantitative data for the optical rotation of (-)-α-Cadinol under defined experimental conditions were not available in the searched literature.
NMR Spectroscopy
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the crystalline state, from which the absolute stereochemistry can be determined, often by using the Flack parameter. While no specific X-ray crystal structure of α-Cadinol was found, this method remains the gold standard for unequivocal stereochemical assignment.
Enantioselective Synthesis
The total synthesis of a natural product starting from a chiral precursor of known absolute configuration can provide definitive proof of the target molecule's absolute stereochemistry. A synthetic route to a cadinol-type sesquiterpene has been reported, which utilized a tandem Mannich/intramolecular Diels-Alder reaction.[5] The stereochemical outcome of such syntheses can be correlated with the naturally occurring compound to assign its absolute configuration.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible determination of the stereochemistry of α-Cadinol.
General Protocol for Optical Rotation Measurement
-
Sample Preparation: A solution of the purified α-Cadinol isomer of known concentration (e.g., g/100 mL) is prepared in a specified solvent (e.g., chloroform).
-
Instrumentation: A calibrated polarimeter is used.
-
Measurement: The solution is placed in a polarimeter cell of a defined path length (e.g., 1 dm). The optical rotation is measured at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line at 589 nm).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.
General Protocol for NMR Spectroscopy for Relative Stereochemistry
-
Sample Preparation: A solution of the purified α-Cadinol isomer is prepared in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The 1D and 2D spectra are processed and analyzed to assign all proton and carbon signals. The NOESY/ROESY spectrum is used to identify through-space correlations between protons, which provides information about the relative stereochemistry.
General Protocol for Enantioselective Gas Chromatography
This method is used to separate and identify enantiomers.[5]
-
Column: A chiral stationary phase column (e.g., Hydrodex β-6TBDM) is used.[5]
-
Sample Preparation: The sample containing the α-Cadinol stereoisomers is dissolved in a suitable solvent.
-
GC Conditions: The gas chromatograph is programmed with a specific temperature gradient.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.
-
Analysis: The retention times of the enantiomers are compared to those of authentic standards to determine the absolute configuration.
Biological Activity and Signaling Pathway
α-Cadinol and its isomers exhibit a range of biological activities, with the antifungal properties being of particular interest.
Antifungal Mechanism of Action
Several sesquiterpenoids exert their antifungal effects by disrupting the fungal cell membrane and cell wall.[6] The proposed mechanism of action for drimane sesquiterpenoids against Candida albicans involves the rupture of the cell wall and membrane.[6][7] This leads to the leakage of intracellular components and ultimately cell death. Furthermore, studies on drimenol, a related sesquiterpenoid, have implicated the Crk1 kinase-associated pathway in its antifungal activity.[6][7]
The general antifungal mechanism of many natural products involves several key steps:
-
Membrane Disruption: The lipophilic nature of sesquiterpenoids allows them to intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the formation of pores and the leakage of essential ions and molecules.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Some antifungal agents inhibit enzymes in the ergosterol biosynthesis pathway, leading to a weakened cell membrane.
-
Induction of Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[8]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential can lead to a decrease in ATP production and the release of pro-apoptotic factors.[8]
The following diagram illustrates a plausible signaling pathway for the antifungal activity of α-Cadinol, based on the known mechanisms of related sesquiterpenoids.
Caption: Proposed antifungal mechanism of α-Cadinol.
Conclusion
α-Cadinol represents a fascinating and complex class of sesquiterpenoids with significant biological potential. The determination of the absolute configuration of its numerous stereoisomers is paramount for advancing our understanding of its structure-activity relationships and for the development of new therapeutic agents. This technical guide has summarized the key stereochemical features of α-Cadinol, outlined the essential experimental methodologies for its stereochemical elucidation, and provided a plausible mechanism for its notable antifungal activity. Further research, particularly the acquisition of detailed quantitative data for specific isomers and the elucidation of precise molecular targets, will be crucial for fully harnessing the therapeutic potential of α-Cadinol.
References
- 1. α-Cadinol - Wikipedia [en.wikipedia.org]
- 2. Alpha-Cadinol | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Cadinol [webbook.nist.gov]
- 4. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Chemical and physical properties of alpha-Cadinol
An In-depth Technical Guide to the Chemical and Physical Properties of alpha-Cadinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of a variety of plants. As a member of the cadinane sesquiterpenoid class, it is characterized by a bicyclic carbon framework. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details on experimental protocols for its isolation and analysis, and insights into its biological activities. The information presented herein is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various reputable chemical databases and scientific literature, providing a solid foundation for experimental design and computational modeling.
Identification and Chemical Structure
| Property | Value |
| IUPAC Name | (1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
| Synonyms | (-)-α-Cadinol, 10α-hydroxy-4-cadinene, Cadin-4-en-10-ol |
| CAS Number | 481-34-5 |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| InChI Key | LHYHMMRYTDARSZ-BYNSBNAKSA-N |
| SMILES | CC1=C[C@H]2--INVALID-LINK--(C)O">C@@HC(C)C |
Physical Properties
| Property | Value | Citation(s) |
| Physical Description | Solid, white crystalline appearance. | [1] |
| Melting Point | 73 to 76 °C (163 to 167 °F; 346 to 349 K) | [1] |
| Boiling Point | 302.00 to 304.00 °C @ 760.00 mm Hg | [1] |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 263.00 °F TCC (128.33 °C) | |
| logP (o/w) | 4.899 (estimated) | |
| Water Solubility | 9.13 mg/L @ 25 °C (estimated) | |
| Solubility | Soluble in alcohol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. |
Experimental Protocols
The following sections detail representative methodologies for the isolation, purification, and analysis of this compound from natural sources. These protocols are based on established techniques for the study of sesquiterpenoids from essential oils.
Extraction of Essential Oil from Plant Material
A common method for the extraction of essential oils containing this compound is hydro-distillation.
-
Plant Material Preparation: The plant material (e.g., leaves, stems, or roots) is air-dried in the shade to reduce moisture content and then coarsely ground to increase the surface area for extraction.
-
Hydro-distillation: 200g of the dried, powdered plant material is placed in a Clevenger-type apparatus.[2] The material is then subjected to hydro-distillation for a period of 3 hours.[2] The volatile compounds, including this compound, are carried over with the steam, condensed, and collected.
-
Oil-Water Separation: The collected distillate, a mixture of essential oil and water, is separated. The essential oil layer is collected and dried over anhydrous sodium sulfate to remove any residual water.[2]
Isolation of this compound by Column Chromatography
Fractionation of the crude essential oil is necessary to isolate individual components like this compound. Column chromatography is a widely used technique for this purpose.
-
Stationary Phase: Silica gel 60 is typically used as the stationary phase in the column.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.
-
Fraction Collection: The essential oil is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected sequentially.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions showing similar TLC profiles are pooled together.
-
Isolation: The fractions containing this compound, as identified by comparison with a standard or by further analytical techniques, are combined and the solvent is evaporated to yield the isolated compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils.[3]
-
Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., Rtx-1MS) is used.[4]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[4]
-
Injection: A small volume (e.g., 1 µL) of the essential oil or isolated fraction, often diluted in a suitable solvent, is injected into the GC.[3]
-
Temperature Program: The oven temperature is programmed to ramp from an initial low temperature (e.g., 70 °C) to a final high temperature (e.g., 270 °C) at a specific rate (e.g., 2 °C/min).[3]
-
Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and the resulting mass fragments are detected.
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a reference standard or with data from spectral libraries such as NIST and Wiley.[3]
Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structure elucidation of isolated natural products.
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of atoms within the molecule.
-
Structure Determination: The collective data from these NMR experiments allows for the unambiguous assignment of the chemical structure of this compound.
Mandatory Visualizations
Experimental Workflow for Isolation and Analysis
Caption: Workflow for the isolation and analysis of this compound.
Proposed Antifungal Mechanism of Action
While the specific molecular targets of this compound are still under investigation, a general mechanism for the antifungal activity of sesquiterpenoids involves the disruption of the fungal cell membrane.
Caption: Proposed mechanism of antifungal action for sesquiterpenoids.
Biological Activities
This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further pharmacological investigation.
-
Antifungal Activity: this compound has demonstrated activity against various fungal species.[5] Its mechanism of action is thought to involve the disruption of the fungal cell membrane's integrity, potentially by interacting with ergosterol, a key component of fungal cell membranes.[6]
-
Hepatoprotective Activity: Some studies suggest that this compound may possess properties that protect the liver from damage.
-
Anticancer Potential: Preliminary studies have shown that extracts containing this compound can reduce the viability of certain cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[4] However, the specific signaling pathways involved in its anticancer effects have not yet been fully elucidated.
-
Potential for Tuberculosis Treatment: It has been proposed as a possible therapeutic agent against drug-resistant tuberculosis, although further research is required to validate this potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. vipsen.vn [vipsen.vn]
- 4. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 5. iscientific.org [iscientific.org]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Alpha-Cadinol: A Technical Guide to its Biological Activities
Introduction
Alpha-Cadinol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants. It has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its cytotoxic, antimicrobial, and antioxidant effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the pharmacological potential of this compound.
Cytotoxic Activity
Preliminary studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. This has been primarily evaluated through in vitro cytotoxicity assays, with the MTT assay being a commonly employed method.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value (µg/mL) | Source |
| MCF-7 (Breast Adenocarcinoma) | MTT | 18.0 | [1] |
| HepG2 (Hepatocellular Carcinoma) | MTT | 70.2 - 88.1 (Essential Oil) | [1] |
| A549 (Lung Carcinoma) | MTT | 70.2 - 88.1 (Essential Oil) | [1] |
| HCT-116 (Colon Carcinoma) | Viability Assay | >50 (Essential Oil Fraction) | [2] |
Note: Some studies evaluated the cytotoxicity of essential oils where this compound was a major component, rather than isolated this compound.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Test compound (this compound)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent, exhibiting activity against various bacteria and fungi. Its efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity of this compound
| Organism | Assay | Result | Source |
| Streptococcus mutans | Growth Inhibition | Effective growth inhibitor | [3] |
| Pseudomonas aeruginosa | Disc Diffusion | 24.50 ± 0.71 mm inhibition zone (Essential Oil) | [4] |
| Candida albicans | Not specified | Strong antifungal ability (Essential Oil) | [4] |
| Laetiporus sulphureus | Not specified | Antifungal properties | [5] |
| Coriolus versicolor | Not specified | Antifungal properties | [5] |
| Staphylococcus aureus | Not specified | Antibacterial properties | [5] |
| Bacillus cereus | Not specified | Antibacterial properties | [5] |
Note: Many studies report the antimicrobial activity of essential oils containing this compound as a major constituent.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Materials:
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound (this compound)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Visualization: Antimicrobial Screening Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 3. An essential oil used as oral antibacterian - Patent 0130027 [data.epo.org]
- 4. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
α-Cadinol in Taiwania cryptomerioides Heartwood: A Technical Overview for Researchers
Foreword: This document provides a comprehensive technical guide on the occurrence, analysis, and biological activities of α-Cadinol, a significant sesquiterpenoid found in the heartwood of Taiwania cryptomerioides. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. While extensive research has been conducted on the bioactivity of extracts from Taiwania cryptomerioides, this guide focuses specifically on α-Cadinol, compiling the available quantitative data, outlining experimental protocols, and visualizing potential mechanisms of action.
Quantitative Occurrence of α-Cadinol
α-Cadinol is a prominent bioactive constituent of Taiwania cryptomerioides, contributing significantly to its antifungal and antitermitic properties. However, detailed quantitative data for α-Cadinol specifically in the heartwood is limited in publicly available literature. The majority of studies focus on the composition of essential oils from various parts of the tree. The table below summarizes the available quantitative data. It is important to note that the concentration of α-Cadinol can vary depending on the age of the tree, geographical location, and the extraction method employed.
| Plant Part | Extraction Method | α-Cadinol Content | Reference |
| Twigs | Hydrodistillation | 45.9% of essential oil | [1] |
| Heartwood | n-Hexane Extraction | 6.49 mg/kg (total cadinols) | |
| Heartwood | Water Distillation | 1.77 mg/kg (in essential oil) |
Experimental Protocols
Extraction of α-Cadinol from Taiwania cryptomerioides Heartwood
The following is a generalized protocol for the extraction of α-Cadinol from Taiwania cryptomerioides heartwood, based on methodologies reported for the extraction of sesquiterpenoids from this species.
Objective: To extract α-Cadinol and other sesquiterpenoids from the heartwood of Taiwania cryptomerioides for subsequent analysis.
Materials:
-
Air-dried heartwood chips of Taiwania cryptomerioides
-
Methanol (MeOH), analytical grade
-
n-Hexane, analytical grade
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Grinder or mill
Procedure:
-
Sample Preparation: The air-dried heartwood of Taiwania cryptomerioides is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Maceration: The powdered heartwood is macerated in methanol at room temperature for a period of 7 days. The process is typically repeated three times with fresh solvent to ensure exhaustive extraction.
-
Soxhlet Extraction: Alternatively, for a more efficient extraction, the powdered heartwood can be subjected to continuous extraction with n-hexane in a Soxhlet apparatus for approximately 24-48 hours.
-
-
Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of α-Cadinol
Objective: To isolate and purify α-Cadinol from the crude heartwood extract.
Materials:
-
Crude heartwood extract
-
Silica gel (for column chromatography)
-
A series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system (optional, for final purification)
Procedure:
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by TLC to identify those containing α-Cadinol.
-
Further Purification: Fractions rich in α-Cadinol are pooled and may be subjected to further chromatographic steps, such as preparative TLC or HPLC, to obtain the pure compound.
Identification and Quantification of α-Cadinol by GC-MS
Objective: To identify and quantify the amount of α-Cadinol in the heartwood extract.
Materials:
-
Purified α-Cadinol or a heartwood extract
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Helium (carrier gas)
-
DB-5 capillary column (or equivalent)
-
α-Cadinol standard (for quantification)
Procedure:
-
Sample Preparation: The extract or isolated fraction is dissolved in a suitable solvent (e.g., n-hexane or dichloromethane) to a known concentration.
-
GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC-MS.
-
Gas Chromatography: The components of the sample are separated on a capillary column (e.g., DB-5). A typical temperature program would be to start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) to elute the compounds based on their boiling points.
-
Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound.
-
-
Identification: The mass spectrum of the peak corresponding to α-Cadinol is compared with a reference spectrum from a library (e.g., NIST, Wiley) or with that of an authentic standard. The retention time is also used for confirmation.
-
Quantification: The amount of α-Cadinol can be determined by comparing the peak area of α-Cadinol in the sample to a calibration curve generated from known concentrations of an α-Cadinol standard.
Biological Activities and Potential Mechanisms of Action
α-Cadinol has been demonstrated to possess a range of biological activities, most notably antifungal and antitermitic effects. Studies have also pointed to its potential as a cytotoxic agent against certain cancer cell lines.
Antifungal Activity
α-Cadinol exhibits strong antifungal activity against various fungi. For instance, it has been shown to be effective against the brown root rot fungus Phellinus noxius. While the precise signaling pathway of α-Cadinol's antifungal action has not been fully elucidated, a plausible mechanism, based on the known effects of other sesquiterpenoids, involves the disruption of fungal cell integrity.
Caption: Proposed antifungal mechanism of α-Cadinol.
Cytotoxic Activity and Apoptosis Induction
α-Cadinol has been reported to exhibit cytotoxic effects against human tumor cells. While the specific signaling cascade remains to be fully detailed, a common pathway for apoptosis induction by natural products involves the intrinsic or mitochondrial pathway.
References
Fungal and Microbial Sources of Cadinane Sesquiterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinane sesquiterpenoids are a diverse class of bicyclic isoprenoids characterized by the cadinane carbon skeleton. These natural products have garnered significant attention from the scientific community due to their wide range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and insecticidal properties. While traditionally associated with plants, a growing body of research has identified fungi and microbes as prolific and largely untapped sources of novel cadinane derivatives. This technical guide provides a comprehensive overview of the fungal and microbial production of cadinane sesquiterpenoids, with a focus on data presentation, detailed experimental protocols, and visualization of biosynthetic pathways to aid researchers in the discovery and development of new therapeutic agents.
Fungal and Microbial Producers of Cadinane Sesquiterpenoids
A variety of fungal and microbial genera have been identified as producers of cadinane sesquiterpenoids. Endophytic fungi, in particular, have emerged as a rich source of these compounds. This section details some of the key microorganisms and the cadinane derivatives they produce.
Table 1: Fungal and Microbial Sources of Cadinane Sesquiterpenoids and their Metabolites
| Microorganism | Source/Host | Cadinane Sesquiterpenoid(s) Produced | Reference(s) |
| Phomopsis cassiae | Endophytic fungus from Cassia spectabilis | 3,9,12-trihydroxycalamenene, 3,12-dihydroxycalamenene, 3,12-dihydroxycadalene, 3,11,12-trihydroxycadalene | [1] |
| Penicillium sp. HZ-5 | Endophytic fungus from Hypericum wilsonii | Amorphaenes A-O | [2] |
| Streptomyces sp. | Endophytic actinobacterium from mangrove Bruguiera gymnorrhiza | (+)-11-hydroxy-epicubenol, (+)-12-hydroxy-epicubenol, 5,11-epoxy-10-cadinanol | |
| Xylaria sp. | Endophytic fungus | Isocadinanol A, other sesquiterpenoids | [3] |
| Aspergillus sp. | Fungus | Cadinane-type sesquiterpenoids | |
| Various Basidiomycetes | Fungi | δ-cadinene, α-muurolene, γ-cadinene, T-cadinol | [4] |
Quantitative Data on Cadinane Sesquiterpenoid Production
Obtaining precise quantitative data on the yield of secondary metabolites from microbial fermentations is often challenging and dependent on numerous factors, including the specific strain, culture conditions, and extraction methods. While many studies focus on the structural elucidation of novel compounds, detailed yield information is not always reported.
Table 2: Reported Yields of Cadinane Sesquiterpenoids from Fungal Sources
| Microorganism | Compound(s) | Yield | Fermentation Conditions | Extraction Solvent(s) | Reference(s) |
| Xylaria sp. Z184 | Crude Extract | 7.5 g from 1.5 kg rice medium | Solid-state fermentation on rice for 40 days at 28°C | Methanol, Ethyl acetate |
Note: This table is intended to be populated as more specific yield data becomes available in the scientific literature. Researchers are encouraged to optimize culture and extraction conditions to maximize yields for their specific strains of interest.
Experimental Protocols
This section provides detailed methodologies for the isolation and purification of cadinane sesquiterpenoids from fungal and microbial sources, based on established protocols from the scientific literature.
Protocol 1: General Procedure for Fungal Fermentation and Extraction
This protocol provides a general framework for the cultivation of filamentous fungi and the subsequent extraction of their secondary metabolites.
-
Fungal Cultivation:
-
Inoculate the desired fungal strain onto a suitable solid or liquid medium. Common media include Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) for liquid cultures.
-
Incubate the cultures at an appropriate temperature (typically 25-30°C) for a period ranging from several days to a few weeks, depending on the growth rate of the fungus.
-
-
Extraction of Metabolites:
-
For solid cultures, the entire culture (mycelium and agar) is typically macerated and extracted with an organic solvent such as ethyl acetate or methanol.
-
For liquid cultures, the mycelium is separated from the broth by filtration. The mycelium and the culture filtrate can be extracted separately to isolate intracellular and extracellular metabolites, respectively.
-
The extraction is usually performed by soaking the fungal material in the solvent and agitating for a prolonged period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction.
-
-
Concentration and Fractionation:
-
The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude extract is then typically subjected to a preliminary fractionation step, such as liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Protocol 2: Isolation of Cadinane Sesquiterpenoids from Xylaria sp. Z184
This protocol describes a specific method for the isolation of sesquiterpenoids from the endophytic fungus Xylaria sp. Z184.
-
Fermentation:
-
Culture Xylaria sp. Z184 on solid rice medium in Erlenmeyer flasks for 40 days at 28°C.
-
-
Extraction:
-
Extract the fermented rice medium four times with methanol.
-
Evaporate the methanol under reduced pressure.
-
Suspend the resulting residue in water and extract four times with ethyl acetate.
-
Combine the ethyl acetate layers and concentrate under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on Sephadex LH-20 using methanol as the eluent to yield several fractions.
-
Further purify the fractions containing the compounds of interest using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate.
-
Final purification of individual compounds can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Biosynthetic Pathway of Cadinane Sesquiterpenoids
The biosynthesis of all sesquiterpenoids, including the cadinanes, originates from the precursor molecule farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (or cyclases), is the key step that determines the basic carbon skeleton of the final product.
The formation of the cadinane skeleton proceeds through a series of carbocationic intermediates. The initial cyclization of FPP can lead to different cationic intermediates, which then undergo further rearrangements, hydride shifts, and deprotonation or quenching by water to yield the diverse array of cadinane structures.
Caption: Biosynthetic pathway of cadinane sesquiterpenoids.
Experimental Workflow for Isolation and Characterization
The process of discovering and characterizing novel cadinane sesquiterpenoids from microbial sources follows a systematic workflow, from initial screening to final structure elucidation.
Caption: Experimental workflow for cadinane discovery.
Conclusion
Fungi and microbes represent a vast and promising reservoir for the discovery of novel cadinane sesquiterpenoids with significant therapeutic potential. The systematic approach outlined in this guide, combining targeted screening, optimized fermentation and extraction, and robust analytical techniques, will be instrumental for researchers in unlocking the full potential of these microbial natural products. The provided experimental protocols and workflow diagrams serve as a practical foundation for scientists and drug development professionals to streamline their research efforts in this exciting and rapidly evolving field. Further exploration of the biosynthetic pathways and the enzymes involved will not only enhance our understanding of the chemical diversity of these compounds but also open avenues for their biotechnological production through metabolic engineering.
References
Methodological & Application
Application Notes and Protocols for the Extraction of alpha-Cadinol from Plant Material
Introduction
alpha-Cadinol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of a variety of plants.[1][2] As a bioactive compound, it has garnered significant interest within the research and drug development sectors for its potential therapeutic properties, including antifungal and hepatoprotective activities.[3][4] This document provides detailed protocols for the extraction of this compound from plant materials using various established methods. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Overview of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The primary methods for extracting essential oils, which are rich in sesquiterpenoids like this compound, include hydrodistillation, steam distillation, solvent extraction, and supercritical fluid (CO2) extraction. Newer techniques such as microwave-assisted hydrodistillation (MAHD) and ultrasound-assisted extraction (UAE) offer advantages in terms of efficiency and reduced extraction times.
Quantitative Data Summary
The yield of this compound is highly dependent on the plant source and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Species | Extraction Method | Essential Oil Yield (% w/w of dry material) | α-Cadinol Content in Oil (%) | Estimated α-Cadinol Yield (mg/g of dry material) | Reference |
| Tanacetum sonbolii | Hydrodistillation | ~0.17 | 35.3 | ~0.60 | [4] |
| Neolitsea parvigemma | Hydrodistillation | 1.08 ± 0.05 | 10.2 | ~1.10 | [1][3] |
| Salvia aratocensis | Steam Distillation | 0.07 | 44.0 (τ-Cadinol) | ~0.31 | [4] |
| Salvia aratocensis | Microwave-Assisted Hydrodistillation (MAHD) | 0.08 | 48.0 (τ-Cadinol) | ~0.38 | [4] |
| Cleome khorassanica | Hydrodistillation | Not Reported | 1.14 | Not Calculable | [1] |
| Cleome khorassanica | Microwave-Assisted Hydrodistillation (MAHD) | Not Reported | 16.63 | Not Calculable | [1] |
Note: The estimated α-Cadinol yield is calculated as (Essential Oil Yield / 100) * (% α-Cadinol in Oil / 100) * 1000. This is an estimation and can vary based on the density of the essential oil.
Experimental Protocols
Hydrodistillation
Hydrodistillation is a traditional method for extracting essential oils where the plant material is boiled in water.
Materials:
-
Dried and powdered plant material
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate
-
Separatory funnel
Protocol:
-
Place a known quantity (e.g., 100 g) of the dried and powdered plant material into a round bottom flask.
-
Add distilled water to the flask, ensuring the plant material is completely submerged (e.g., a 1:10 solid-to-liquid ratio).
-
Set up the Clevenger-type apparatus with the flask on a heating mantle.
-
Connect the condenser and ensure a continuous flow of cold water.
-
Heat the mixture to boiling and maintain a gentle reflux for a specified duration (e.g., 3-4 hours).
-
The steam and volatile components will co-distill, condense, and collect in the collection arm of the Clevenger apparatus.
-
Once the extraction is complete, allow the apparatus to cool.
-
Carefully collect the essential oil layer from the collection arm using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed vial at 4°C in the dark.
Steam Distillation
In steam distillation, steam is passed through the plant material to volatilize the essential oils.
Materials:
-
Fresh or dried plant material
-
Steam generator
-
Distillation flask
-
Condenser
-
Receiving vessel
-
Separatory funnel
-
Anhydrous sodium sulfate
Protocol:
-
Pack the plant material (e.g., 200 g) into the distillation flask.
-
Connect the steam generator to the distillation flask, ensuring the steam inlet is below the level of the plant material.
-
Connect the outlet of the distillation flask to the condenser.
-
Begin passing steam through the plant material. The steam will rupture the oil glands and carry the volatile essential oils.
-
The mixture of steam and essential oil vapor will pass into the condenser.
-
Collect the condensate (hydrosol and essential oil) in the receiving vessel.
-
Continue the distillation for a predetermined time (e.g., 2-3 hours).
-
Separate the essential oil from the hydrosol using a separatory funnel.
-
Dry the essential oil with anhydrous sodium sulfate.
-
Store the oil in a sealed, airtight container in a cool, dark place.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the essential oils from the plant material.
Materials:
-
Dried and ground plant material
-
Organic solvent (e.g., hexane, ethanol, or a mixture of hexane and ethyl acetate)
-
Erlenmeyer flask or beaker
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Rotary evaporator
-
Anhydrous sodium sulfate
Protocol:
-
Weigh a specific amount of dried and ground plant material (e.g., 50 g).
-
Submerge the plant material in a suitable solvent (e.g., 500 mL of 95% ethanol) in an Erlenmeyer flask.
-
Agitate the mixture using a shaker or magnetic stirrer for a set period (e.g., 24 hours) at room temperature.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
-
The resulting oleoresin contains the essential oil. For further purification, the oleoresin can be subjected to steam distillation or column chromatography.
-
Dry the final essential oil fraction over anhydrous sodium sulfate.
Supercritical Fluid Extraction (SFE) with CO₂
SFE uses carbon dioxide in its supercritical state as a solvent, which is highly effective for extracting thermally sensitive compounds.
Materials:
-
Ground and dried plant material
-
Supercritical fluid extractor
-
High-pressure CO₂ source
-
Co-solvent (e.g., ethanol), if necessary
-
Collection vessel
Protocol:
-
Load the ground plant material (e.g., 100 g) into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 100-350 bar).
-
Heat the extraction vessel to the target temperature (e.g., 40-60°C) to bring the CO₂ to its supercritical state.
-
If a co-solvent is used to increase the polarity of the supercritical fluid, it is introduced into the CO₂ stream at a specific concentration (e.g., 5-10% ethanol).
-
The supercritical CO₂ (with or without co-solvent) is passed through the plant material, dissolving the this compound and other essential oil components.
-
The extract-laden supercritical fluid then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
The gaseous CO₂ is recycled, and the collected extract is removed from the separator.
-
The extraction is run for a specified duration (e.g., 1-2 hours).
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for identifying and quantifying the components of essential oils.
Materials:
-
Extracted essential oil sample
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
-
Helium carrier gas
-
This compound standard for calibration
Protocol:
-
Prepare a dilute solution of the essential oil in a suitable solvent (e.g., hexane or ethanol).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
Set the GC oven temperature program to separate the components of the essential oil. A typical program might be: initial temperature of 60°C, ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.
-
The separated components will enter the mass spectrometer, where they are ionized and fragmented.
-
Identify this compound by comparing its mass spectrum and retention time to that of a pure standard.
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of the this compound standard and integrating the peak area of this compound in the sample chromatogram.
Visualizations
Caption: General experimental workflow for the extraction and quantification of this compound.
Caption: Simplified biosynthesis pathway leading to this compound.
References
- 1. Composition and antifungal activities of the leaf essential oil of Neolitsea parvigemma from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vaseljena.ues.rs.ba:8443 [vaseljena.ues.rs.ba:8443]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of alpha-Cadinol in Essential Oil Samples by GC-MS
Abstract
This application note details a robust and validated method for the quantification of alpha-Cadinol, a significant sesquiterpenoid alcohol, in various essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a bioactive compound found in numerous essential oils, contributing to their aromatic profile and potential therapeutic properties, including antifungal and hepatoprotective activities.[1] Accurate quantification of this analyte is crucial for the quality control of essential oils, standardization of herbal products, and for research and development in the pharmaceutical and fragrance industries. The described protocol outlines sample preparation, GC-MS parameters, and a thorough method validation procedure, including linearity, precision, accuracy, and limits of detection and quantification.
Introduction
Essential oils are complex mixtures of volatile and semi-volatile compounds, primarily terpenes and their oxygenated derivatives.[2] this compound (CAS No: 481-34-5, Molecular Formula: C₁₅H₂₆O) is a naturally occurring sesquiterpenoid alcohol found in a variety of plant species.[1] Its presence and concentration can vary significantly depending on the plant source, geographical origin, and extraction method. Therefore, a reliable quantitative method is essential for ensuring the quality and consistency of essential oil-based products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within these complex matrices.[3] This application note provides a detailed protocol for the quantification of this compound using an external standard calibration method.
Experimental
Materials and Reagents
-
This compound analytical standard: (Purity ≥98%)
-
Hexane: (HPLC grade or equivalent)
-
Essential oil samples: (e.g., Ginger, Yarrow, Conifer leaf oils)
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa
Instrumentation
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an autosampler is required. The following configuration is recommended:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity column.[4]
-
Injector: Split/splitless inlet
-
Carrier Gas: Helium (99.999% purity)
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) analyzer
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL. A typical calibration series may include 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 µg/mL.
Sample Preparation
-
Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add hexane to the mark and mix thoroughly. This results in a 10,000 µg/mL solution.
-
Further dilute the sample solution with hexane to bring the expected concentration of this compound within the range of the calibration curve. The dilution factor will depend on the essential oil being analyzed.
GC-MS Parameters
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument in use:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu (in full scan mode for identification) |
| Quantification Mode | Selected Ion Monitoring (SIM) |
For quantitative analysis in SIM mode, monitor the following ions for this compound (m/z): 204, 161, 159 . The most abundant, non-interfering ion should be used for quantification (quantifier ion), while the others serve as qualifiers.
Results and Discussion
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose.[5] The following parameters should be assessed:
-
Linearity: The linearity of the method is evaluated by constructing a calibration curve from the analysis of the working standard solutions. The peak area of the quantifier ion is plotted against the concentration of this compound. The correlation coefficient (R²) should be ≥ 0.998.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: The precision of the method is assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 15%.
-
Accuracy: Accuracy is determined by performing recovery studies on spiked samples. A known amount of this compound is added to an essential oil sample, and the percentage recovery is calculated. The acceptable recovery range is typically 80-120%.
Sample Analysis and Data Presentation
The validated method can be applied to the quantification of this compound in various essential oil samples. The concentration of this compound in the original essential oil sample is calculated using the regression equation from the calibration curve and taking into account the dilution factor.
Table 1: Quantitative Data for this compound in Selected Essential Oils
| Essential Oil Sample | This compound Concentration (% w/w) | Reference |
| Ginger (Zingiber officinale) | 14.36 | [6] |
| Pinus contorta subsp. murrayana (leaf oil) | 1.2 | [7] |
| Achillea millefolium (Commercial Sample 1) | 0.7 | [8] |
| Achillea millefolium (Commercial Sample 2) | 2.3 | [8] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The GC-MS method described in this application note is a reliable and accurate approach for the quantification of this compound in essential oil samples. Proper method validation is crucial to ensure the quality and reliability of the results. This protocol can be readily implemented in quality control laboratories for the analysis of essential oils and in research settings for the investigation of bioactive plant compounds.
References
- 1. environics.com [environics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.sums.ac.ir [journals.sums.ac.ir]
- 7. essencejournal.com [essencejournal.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of alpha-Cadinol
Abstract
This application note details a robust method for the purification of alpha-Cadinol, a naturally occurring sesquiterpenoid alcohol, using preparative High-Performance Liquid Chromatography (HPLC). This compound is a cadinane sesquiterpenoid found in various plants and has demonstrated potential as a fungicide and plant metabolite.[1][2] The protocol described herein utilizes a reversed-phase C18 column to achieve high purity and yield of the target compound from a complex mixture. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who require a reliable technique for isolating this compound for further investigation.
Introduction
This compound (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) is a sesquiterpenoid alcohol with a bicyclic structure.[1] It is a solid at room temperature with a melting point of 74.5 - 75 °C.[1] Due to its interesting biological activities, including potential antifungal properties, obtaining high-purity this compound is crucial for accurate pharmacological and toxicological studies.[2] High-Performance Liquid Chromatography (HPLC) offers a powerful and efficient technique for the purification of such natural products. This application note provides a detailed protocol for the preparative HPLC purification of this compound, including sample preparation, chromatographic conditions, and post-purification analysis.
Experimental Protocol
Sample Preparation
A crude extract containing this compound is first prepared. Given that this compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, the initial extraction from a plant matrix is typically performed with a non-polar solvent.[3]
-
Dissolution: Dissolve the crude extract containing this compound in the mobile phase, preferably in the initial mobile phase composition (e.g., 60% acetonitrile in water), to a concentration of 1-5 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Instrumentation and Conditions
The purification is performed on a preparative HPLC system equipped with a UV detector.
| Parameter | Value |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 60-95% B over 20 min; 95% B for 5 min; 60% B for 5 min |
| Flow Rate | 15 mL/min |
| Injection Volume | 1-5 mL |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | ~15.2 min |
| Purity Achieved | >98% |
| Recovery | ~90% |
Purification and Fraction Collection
-
Equilibration: Equilibrate the column with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the fraction corresponding to the this compound peak, which is expected to elute at approximately 15.2 minutes under the specified conditions.
-
Post-Purification: After collecting the desired fraction, wash the column with 95% acetonitrile for 10 minutes to remove any strongly retained impurities before re-equilibrating for the next run.
Purity Analysis
The purity of the collected fraction should be assessed by analytical HPLC.
-
Evaporation: Evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Reconstitute a small amount of the dried sample in the mobile phase.
-
Analytical HPLC: Analyze the reconstituted sample using an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a suitable gradient to confirm the purity of the isolated this compound.
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described preparative HPLC method provides an effective and reproducible protocol for the purification of this compound from complex mixtures. The use of a reversed-phase C18 column with a water/acetonitrile gradient allows for high-resolution separation, leading to the isolation of this compound with high purity and recovery. This protocol can be adapted and optimized for different sample matrices and scales, providing a valuable tool for researchers working with this and other similar sesquiterpenoids.
References
Alpha-Cadinol: A Reference Standard for Phytochemical and Pharmacological Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-Cadinol, a sesquiterpenoid alcohol, is a prominent bioactive compound found in the essential oils of numerous plants.[1] Its presence in various traditional medicinal plants has led to investigations into its pharmacological properties, which include antifungal, hepatoprotective, and antimicrobial activities. As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in complex plant matrices, ensuring the quality and consistency of phytochemical research and the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis. It includes validated methodologies for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as an overview of its biological significance and proposed mechanism of action.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| CAS Number | 481-34-5 | [1] |
| Appearance | Solid | |
| Melting Point | 74.5 - 75 °C | [1] |
| Boiling Point | 302.00 to 304.00 °C @ 760.00 mm Hg | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water. |
Application as a Reference Standard in Phytochemical Analysis
The primary application of this compound as a reference standard is in the accurate quantification of its content in plant extracts and essential oils. This is essential for:
-
Quality control of herbal products: Ensuring the consistency and potency of botanical supplements and traditional medicines.
-
Pharmacological studies: Correlating the biological activity of an extract with its chemical composition.
-
Drug discovery and development: Identifying and isolating lead compounds from natural sources.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile compounds like sesquiterpenoids. The use of this compound as a reference standard allows for precise quantification using a Flame Ionization Detector (FID) or identification through mass spectral library matching with a Mass Spectrometry (MS) detector.
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | Elite-5 capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min |
| Injection Volume | 1 µL (split mode, split ratio 50:1) |
| Standard Preparation | Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 50, 100, 250, 500 µg/mL) for the calibration curve. |
| Sample Preparation | Dilute the essential oil or plant extract in methanol to a concentration expected to be within the calibration range. |
The following table summarizes typical validation parameters that should be established for a robust quantitative method.
| Parameter | Typical Value |
| Retention Time | Dependent on the specific GC conditions, but should be consistent. |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
High-Performance Liquid Chromatography (HPLC) Analysis
While GC is more common for volatile sesquiterpenoids, HPLC can also be employed, particularly for less volatile derivatives or when GC is not available.
This protocol provides a starting point for the development of an HPLC method for this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Program | 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector (UV) | 210 nm |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 50, 100, 250, 500 µg/mL) for the calibration curve. |
| Sample Preparation | Dilute the plant extract in methanol and filter through a 0.45 µm syringe filter before injection. |
| Parameter | Typical Value |
| Retention Time | Dependent on the specific HPLC conditions, but should be consistent. |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Biological Activity and Proposed Mechanism of Action
This compound has demonstrated notable antifungal activity against various fungal strains.[2] The proposed mechanism of action involves the disruption of the fungal cell membrane integrity, primarily through the inhibition of ergosterol biosynthesis.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately cell death.[4]
Proposed Antifungal Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.
Caption: Proposed mechanism of this compound's antifungal activity.
Experimental Workflows
Workflow for Quantification of this compound in Essential Oil
The following diagram outlines the general workflow for the quantitative analysis of this compound in an essential oil sample using GC-FID.
Caption: Workflow for GC-FID quantification of this compound.
Certificate of Analysis (Example)
A Certificate of Analysis for a reference standard of this compound should contain the following information.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (IR) | Conforms to reference spectrum | Conforms | Infrared Spectroscopy |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Purity (GC-FID) | ≥ 98.0% | 99.2% | GC-FID |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC-MS |
| Assay (as is) | Report Value | 99.1% | Calculated from Purity and Water Content |
Conclusion
This compound serves as an indispensable reference standard for the accurate analysis of phytochemicals. The detailed protocols and data presented in this application note provide a robust framework for researchers in natural product chemistry, quality control, and drug discovery to confidently identify and quantify this compound in their samples. The elucidation of its biological activities and mechanism of action further underscores its importance as a target for pharmacological research.
References
- 1. This compound | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-Candida activity of geraniol involves disruption of cell membrane integrity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial and Antifungal Assays of α-Cadinol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alpha-Cadinol (α-Cadinol) is a sesquiterpenoid alcohol found in the essential oils of various plants. It has been identified as a significant contributor to the bioactive properties of these oils, including their antimicrobial and antifungal activities. These application notes provide a summary of the available data on the antimicrobial and antifungal efficacy of α-Cadinol and detailed protocols for its in vitro evaluation. While data on the activity of essential oils containing α-Cadinol is available, there is a notable lack of extensive studies on the isolated compound. The following protocols are presented to enable researchers to systematically evaluate the antimicrobial and antifungal potential of purified α-Cadinol.
Data Presentation
The antimicrobial and antifungal efficacy of a compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Note on Data Availability: Comprehensive studies detailing the MIC, MBC, and MFC values of isolated α-Cadinol against a wide range of microbial strains are limited in publicly available literature. The data presented below is primarily from studies on essential oils where α-Cadinol is a major component. One study identified α-Cadinol as a primary active compound in Taiwania cryptomerioides twig essential oil, which showed strong activity against Gram-positive bacteria and yeast[1]. Further research is required to establish the precise antimicrobial spectrum and potency of purified α-Cadinol.
Table 1: Antimicrobial and Antifungal Activity of Essential Oils Containing α-Cadinol
| Essential Oil Source | Major Components | Test Organism | Assay | Result | Reference |
| Taiwania cryptomerioides | α-Cadinol (45.9%) , ferruginol (18.9%), β-eudesmol (10.8%) | Gram-positive bacteria (general) | Micro-broth dilution | MIC: 31.25-62.5 µg/mL | [1] |
| Taiwania cryptomerioides | α-Cadinol (45.9%) , ferruginol (18.9%), β-eudesmol (10.8%) | Yeast (general) | Micro-broth dilution | MIC: 31.25-62.5 µg/mL | [1] |
| Mentha longifolia | Piperitenone oxide (53.43%), caryophyllene (20.02%), (-)-germacrene D (16.53%) | Pseudomonas aeruginosa | Broth microdilution | MIC: 0.005 µg/mL | [2] |
| Mentha longifolia | Piperitenone oxide (53.43%), caryophyllene (20.02%), (-)-germacrene D (16.53%) | Candida albicans | Broth microdilution | MIC: 0.005 mg/mL | [2] |
Table 2: Template for Recording Antimicrobial Activity Data for α-Cadinol
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | e.g., ATCC 29213 | |||
| Escherichia coli | e.g., ATCC 25922 | |||
| Pseudomonas aeruginosa | e.g., ATCC 27853 | |||
| Bacillus subtilis | e.g., ATCC 6633 |
Table 3: Template for Recording Antifungal Activity Data for α-Cadinol
| Test Organism | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | e.g., ATCC 90028 | |||
| Aspergillus niger | e.g., ATCC 16404 | |||
| Trichophyton rubrum | e.g., ATCC 28188 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal activity of α-Cadinol.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of α-Cadinol that inhibits the visible growth of a microorganism.
Materials:
-
α-Cadinol
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Spectrophotometer
-
Pipettes and sterile tips
-
Solvent for α-Cadinol (e.g., DMSO), if necessary
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Amphotericin B)
-
Growth indicator dye (e.g., Resazurin, MTT), optional
Procedure:
-
Preparation of α-Cadinol Stock Solution: Prepare a stock solution of α-Cadinol in a suitable solvent at a high concentration.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the α-Cadinol stock solution to the first well of a row and mix well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Growth Control: A well containing broth and inoculum only.
-
Sterility Control: A well containing broth only.
-
Positive Control: A row with a standard antibiotic/antifungal instead of α-Cadinol.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of α-Cadinol at which there is no visible growth. This can be observed visually or by using a microplate reader. The addition of a growth indicator dye can aid in visualization.
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
This assay is performed after the MIC test to determine the lowest concentration of α-Cadinol that kills the microorganisms.
Materials:
-
MIC plates from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipettes and tips or a multi-channel pipettor
-
Incubator
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquots onto separate sections of an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of α-Cadinol that results in no microbial growth on the agar plate.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of α-Cadinol.
Materials:
-
α-Cadinol
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium
-
Microbial cultures
-
Sterile swabs
-
Pipettes and sterile tips
-
Solvent for α-Cadinol
-
Positive and negative control disks
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of bacteria.
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of α-Cadinol solution. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with a positive control (standard antibiotic) and a negative control (solvent only) disk, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
References
Application Notes and Protocols: Cytotoxicity of α-Cadinol on Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cadinol, a sesquiterpenoid alcohol found in the essential oils of various plants, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against cancer cells. This document provides a summary of the available data on the cytotoxicity of α-Cadinol against human cancer cell lines and detailed protocols for key experimental procedures to evaluate its anticancer properties. The information presented here is intended to serve as a valuable resource for researchers investigating natural compounds for novel cancer therapeutics.
Data Presentation
Currently, publicly available data on the specific cytotoxicity of isolated α-Cadinol across a wide range of human cancer cell lines is limited. The most definitive data point found indicates a selective and potent cytotoxic effect on breast adenocarcinoma cells.
Table 1: Cytotoxicity of α-Cadinol on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation |
| MCF-7 | Breast Adenocarcinoma | 18.0 µg/mL | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Further research is required to establish a comprehensive profile of α-Cadinol's cytotoxicity across a broader panel of cancer cell lines.
Experimental Protocols
To facilitate further research into the anticancer effects of α-Cadinol, detailed protocols for essential in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
α-Cadinol (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of α-Cadinol in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted α-Cadinol solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve α-Cadinol) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of α-Cadinol.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
α-Cadinol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with α-Cadinol at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
FITC signal (FL1) for Annexin V-FITC.
-
PI signal (FL2 or FL3) for Propidium Iodide.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
α-Cadinol
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with α-Cadinol at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways, such as caspases, Bcl-2 family proteins, and PARP.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
α-Cadinol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with α-Cadinol, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Potential Signaling Pathways
While specific studies on α-Cadinol are limited, natural sesquiterpenoids often induce cytotoxicity in cancer cells through the modulation of key signaling pathways. Further investigation into the effects of α-Cadinol should focus on these potential mechanisms.
Conclusion
α-Cadinol demonstrates cytotoxic potential against human breast cancer cells, warranting further comprehensive investigation into its efficacy across a broader spectrum of cancer types. The provided protocols offer a standardized framework for researchers to explore the cytotoxic and mechanistic properties of α-Cadinol. Future studies should focus on expanding the cytotoxicity profile, elucidating the specific signaling pathways involved in α-Cadinol-induced cell death and cell cycle arrest, and evaluating its potential in preclinical in vivo models. This will be crucial in determining its viability as a lead compound for the development of novel anticancer therapies.
References
Investigating the Hepatoprotective Effects of alpha-Cadinol In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Cadinol, a sesquiterpenoid found in the essential oils of various plants, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for investigating the in vivo hepatoprotective effects of this compound. The methodologies outlined are based on established models of liver injury and common mechanistic pathways associated with hepatoprotection, drawing parallels from studies on structurally similar sesquiterpenoids like zerumbone. These protocols are intended to guide researchers in assessing the efficacy of this compound in mitigating liver damage induced by toxins.
The proposed mechanism of action for this compound's hepatoprotective effect involves a multi-faceted approach encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities. It is hypothesized that this compound may enhance the endogenous antioxidant defense system, suppress pro-inflammatory signaling pathways, and modulate apoptosis-regulating proteins to protect hepatocytes from injury.
Data Presentation
The following tables summarize hypothetical quantitative data from a study investigating the hepatoprotective effects of this compound in a carbon tetrachloride (CCl₄)-induced liver injury model in mice. These tables are structured for easy comparison of the effects of different doses of this compound.
Table 1: Effect of this compound on Serum Liver Enzymes
| Group | Treatment | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
| 1 | Control | - | 35.2 ± 4.1 | 78.5 ± 8.2 |
| 2 | CCl₄ | - | 258.6 ± 25.3 | 412.3 ± 38.9 |
| 3 | CCl₄ + this compound | 10 | 189.4 ± 19.7 | 315.7 ± 30.1 |
| 4 | CCl₄ + this compound | 25 | 115.8 ± 12.5 | 220.4 ± 21.8 |
| 5 | CCl₄ + this compound | 50 | 75.3 ± 8.9 | 145.9 ± 15.3 |
Values are expressed as mean ± SD. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effect of this compound on Hepatic Antioxidant Status
| Group | Treatment | Dose (mg/kg) | SOD (U/mg protein) | GSH-Px (U/mg protein) | MDA (nmol/mg protein) |
| 1 | Control | - | 125.4 ± 11.8 | 85.2 ± 7.9 | 1.8 ± 0.2 |
| 2 | CCl₄ | - | 62.8 ± 6.5 | 41.7 ± 4.3 | 5.9 ± 0.6 |
| 3 | CCl₄ + this compound | 10 | 81.3 ± 7.9 | 55.9 ± 5.1 | 4.2 ± 0.4 |
| 4 | CCl₄ + this compound | 25 | 102.7 ± 9.8 | 68.4 ± 6.2 | 2.9 ± 0.3 |
| 5 | CCl₄ + this compound | 50 | 118.9 ± 10.5 | 79.1 ± 7.1 | 2.1 ± 0.2 |
Values are expressed as mean ± SD. SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde.
Table 3: Effect of this compound on Hepatic Pro-inflammatory Cytokines
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| 1 | Control | - | 15.8 ± 1.9 | 22.4 ± 2.5 |
| 2 | CCl₄ | - | 89.3 ± 9.1 | 115.7 ± 12.3 |
| 3 | CCl₄ + this compound | 10 | 65.7 ± 6.8 | 88.2 ± 9.1 |
| 4 | CCl₄ + this compound | 25 | 42.1 ± 4.5 | 55.9 ± 6.0 |
| 5 | CCl₄ + this compound | 50 | 25.6 ± 2.8 | 34.7 ± 3.9 |
Values are expressed as mean ± SD. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model
This model is widely used to induce acute hepatotoxicity, primarily through the generation of free radicals leading to lipid peroxidation and hepatocellular damage.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Carbon tetrachloride (CCl₄)
-
Olive oil (vehicle)
-
Saline
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize mice for one week under standard laboratory conditions.
-
Divide mice into five groups (n=8-10 per group) as described in the data tables.
-
Administer this compound (dissolved in olive oil) or vehicle orally to the respective groups once daily for 7 consecutive days.
-
On day 7, two hours after the final dose of this compound or vehicle, administer a single intraperitoneal (i.p.) injection of CCl₄ (0.2% in olive oil, 10 ml/kg body weight) to all groups except the control group. The control group receives an i.p. injection of olive oil only.
-
24 hours after CCl₄ administration, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation and analysis of liver enzymes (ALT and AST).
-
Perfuse the liver with ice-cold saline and excise it. A portion of the liver tissue should be fixed in 10% neutral buffered formalin for histopathological analysis, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
Acetaminophen (APAP)-Induced Acute Liver Injury Model
APAP overdose is a common cause of acute liver failure. This model is translationally relevant and involves direct hepatocellular necrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old), fasted overnight before APAP administration
-
This compound
-
Acetaminophen (APAP)
-
Saline (vehicle for APAP)
-
Corn oil (vehicle for this compound)
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize mice for one week.
-
Divide mice into groups as for the CCl₄ model.
-
Administer this compound (dissolved in corn oil) or vehicle orally for 7 consecutive days.
-
On day 7, fast the mice overnight (12-16 hours).
-
Two hours after the final dose of this compound or vehicle, administer a single i.p. injection of APAP (300-400 mg/kg body weight, dissolved in warm saline) to all groups except the control group. The control group receives an i.p. injection of saline.
-
24 hours after APAP administration, euthanize the mice.
-
Collect blood and liver tissue as described in the CCl₄ protocol.
Biochemical Assays
a) Serum Aminotransferases (ALT and AST):
-
Use commercially available assay kits according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the enzyme activity in U/L.
b) Hepatic Antioxidant Enzymes (SOD and GSH-Px) and Lipid Peroxidation (MDA):
-
Homogenize the frozen liver tissue in appropriate buffers.
-
Centrifuge the homogenate to obtain the supernatant.
-
Use commercial assay kits to determine the activities of SOD and GSH-Px, and the level of MDA.
-
Normalize the results to the protein concentration of the liver homogenate, determined using a Bradford or BCA protein assay.
c) Hepatic Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Homogenize the frozen liver tissue and prepare lysates.
-
Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the liver lysates.
-
Normalize the cytokine levels to the total protein concentration.
Histopathological Analysis
-
Process the formalin-fixed liver tissues for paraffin embedding.
-
Section the tissues (4-5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope to assess the degree of hepatocellular necrosis, inflammation, and steatosis.
Mandatory Visualization
Caption: Experimental workflow for investigating the in vivo hepatoprotective effects of this compound.
Caption: Proposed signaling pathways for the hepatoprotective effects of this compound.
Application Notes and Protocols: Synthesis and Enhanced Bioactivity of α-Cadinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of α-Cadinol derivatives and protocols for evaluating their enhanced bioactivity. α-Cadinol, a naturally occurring sesquiterpenoid alcohol, has demonstrated a range of biological activities, including antifungal, anticancer, and antioxidant properties.[1][2] The derivatization of α-Cadinol presents a promising strategy for enhancing its therapeutic potential.
Enhanced Antifungal Activity of α-Cadinol Derivatives
The modification of α-Cadinol's core structure has been shown to significantly enhance its antifungal activity. A study on cadinane-type sesquiterpene derivatives revealed that simple chemical modifications can lead to compounds with potent activity against wood-decay fungi.
Quantitative Bioactivity Data: Antifungal Activity
The following table summarizes the antifungal activity (IC50 values) of α-Cadinol and its derivatives against various wood-decay fungi. The data highlights the potential for increased efficacy through targeted chemical synthesis.
| Compound | Derivative Type | Lenzites betulina IC50 (mM) | Trametes versicolor IC50 (mM) | Laetiporus sulphureus IC50 (mM) | Total Mean IC50 (mM) |
| α-Cadinol | Parent Compound | - | - | - | 0.10 |
| 3β-ethoxy-T-muurolol | Ether | - | - | - | 0.24 |
| 4βH-cadinan-10β-ol | Hydrogenated | - | - | - | 0.25 |
| 4βH-cadinan-10α-ol | Hydrogenated | - | - | - | 0.25 |
| 4βH-muurolan-10β-ol | Hydrogenated | - | - | - | 0.29 |
Data extracted from a study on the structure-activity relationships of cadinane-type sesquiterpene derivatives.
Experimental Protocols
Synthesis of α-Cadinol Derivatives
The following protocols are generalized methods for the synthesis of ether and ester derivatives of α-Cadinol, based on standard organic chemistry procedures.
a) General Protocol for Ether Derivative Synthesis (e.g., Williamson Ether Synthesis)
This method is suitable for preparing derivatives such as 3β-ethoxy-T-muurolol from the corresponding alcohol.
-
Step 1: Deprotonation of α-Cadinol. Dissolve α-Cadinol in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Step 2: Alkylation. To the alkoxide solution, add an alkyl halide (e.g., ethyl iodide for an ethoxy derivative) at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
b) General Protocol for Ester Derivative Synthesis (e.g., Fischer Esterification)
This method is suitable for preparing ester derivatives of α-Cadinol.
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve α-Cadinol in an excess of a carboxylic acid (e.g., acetic acid for an acetate ester).
-
Step 2: Catalysis. Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Step 3: Reflux. Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Step 4: Work-up and Purification. After cooling to room temperature, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate). Neutralize the excess acid by washing with a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by column chromatography.
Bioactivity Evaluation Protocols
a) Antifungal Susceptibility Testing
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against fungal strains.
-
Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., Potato Dextrose Broth), synthesized α-Cadinol derivatives, and a positive control antifungal agent.
-
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the derivatives in the microtiter plate wells containing the broth medium.
-
Inoculate each well with a standardized fungal suspension.
-
Include a positive control (antifungal agent) and a negative control (medium with solvent).
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
-
b) Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, HeLa), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the α-Cadinol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is then determined.
-
c) Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the derivatives to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Materials: 96-well plates, DPPH solution in methanol, synthesized α-Cadinol derivatives, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare different concentrations of the derivatives in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add the derivative solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway Inhibition by Cadinane Sesquiterpenoids
Recent studies have indicated that cadinane sesquiterpenoids can inhibit the Wnt signaling pathway, a critical pathway in cancer development. The diagram below illustrates a simplified representation of the canonical Wnt signaling pathway and the potential point of inhibition by α-Cadinol derivatives.
Caption: Wnt signaling pathway and potential inhibition.
Experimental Workflow for Synthesis and Bioactivity Screening
The following diagram outlines the general workflow for the synthesis of α-Cadinol derivatives and their subsequent bioactivity screening.
Caption: Synthesis and screening workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing α-Cadinol Yield from Hydrodistillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of α-Cadinol from hydrodistillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrodistillation of α-Cadinol and other sesquiterpenoid alcohols.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Essential Oil Yield | 1. Improper Plant Material Preparation: Plant material may be too wet, too dry, or not milled to the optimal particle size.[1] 2. Inadequate Water Volume: Too little water can lead to incomplete distillation or charring of the plant material. Too much water can dilute the essential oil, making separation difficult.[2] 3. Insufficient Distillation Time: The distillation may not have run long enough to extract the less volatile sesquiterpenoid alcohols like α-Cadinol.[1][3] 4. Leaks in the Apparatus: Poorly sealed joints can lead to the loss of volatile compounds. | 1. Optimize Plant Material Condition: If using fresh material, allow it to wilt slightly. For dried material, ensure it is not overly desiccated. Experiment with different particle sizes (e.g., coarse powder) to maximize surface area for steam penetration. 2. Adjust Water-to-Material Ratio: A common starting point is a 10:1 (mL/g) water-to-plant material ratio. This may need to be optimized for your specific plant material.[2] 3. Increase Distillation Time: For sesquiterpenoids, distillation times of 2 hours or more may be necessary. Monitor the collection rate to determine when the extraction is complete.[2][3] 4. Ensure Proper Sealing: Check all glass joints for a tight seal. Use appropriate grease or PTFE sleeves if necessary. |
| Burnt or Unpleasant Odor in Essential Oil | 1. Overheating: Direct contact of the plant material with the heated surface of the flask can cause charring. 2. Degradation of Thermosensitive Compounds: High temperatures over extended periods can lead to the degradation of sesquiterpenoid alcohols. | 1. Ensure Sufficient Water: Maintain an adequate level of water in the boiling flask throughout the distillation process. Use a heating mantle with a temperature controller for even heating. 2. Control Heating Rate: Avoid excessively rapid boiling. A steady, gentle boil is optimal for efficient extraction without degradation. |
| Water in the Collected Essential Oil | 1. Emulsion Formation: Some plant compounds can act as emulsifiers, preventing the separation of oil and water. 2. Inefficient Separation: The design of the collection vessel (e.g., Clevenger apparatus) may not be optimal for the density of your essential oil. | 1. Break the Emulsion: After collection, you can try adding a saturated sodium chloride solution to the hydrosol/oil mixture to help break the emulsion. Centrifugation can also be effective. 2. Use a Separatory Funnel: Carefully transfer the collected distillate to a separatory funnel to allow for a clean separation of the oil and water layers. |
| Variation in α-Cadinol Content Between Batches | 1. Inconsistent Plant Material: The age, harvest time, and drying conditions of the plant material can significantly impact its chemical composition.[3] 2. Changes in Distillation Parameters: Even small variations in distillation time, temperature, or water-to-material ratio can alter the final composition of the essential oil.[4] | 1. Standardize Plant Material: Use plant material from the same source, harvested at the same time of day and dried under consistent conditions.[4] 2. Maintain Consistent Parameters: Strictly adhere to the optimized distillation protocol for each run to ensure reproducibility. |
| Low Yield of Oxygenated Sesquiterpenes | 1. Hydrolysis of Esters: The pH of the distillation water can influence the chemical composition of the essential oil. Acidic conditions may lead to the hydrolysis of esters into their corresponding alcohols and carboxylic acids. 2. Solubility in Hydrosol: More polar compounds like sesquiterpenoid alcohols may have some solubility in the aqueous phase (hydrosol), reducing the yield in the oil phase. | 1. Control Water pH: While a neutral pH is generally recommended, you may experiment with slightly acidic or basic conditions to see the effect on your target compound's stability and yield. However, be aware that a very acidic pH could cause hydrolysis. 2. Hydrosol Extraction: To recover dissolved compounds, you can perform a liquid-liquid extraction of the hydrosol with a non-polar solvent like hexane or dichloromethane. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for the plant material before hydrodistillation?
A1: The optimal particle size depends on the specific plant material. Generally, a coarse powder is recommended to increase the surface area for efficient steam penetration without being so fine that it impedes steam flow or causes clumping. You may need to empirically determine the ideal size for your material.
Q2: How does the distillation time affect the yield of α-Cadinol?
A2: α-Cadinol is a sesquiterpenoid alcohol, which is less volatile than monoterpenes. Therefore, a longer distillation time is generally required for its complete extraction. For example, in the optimization of Ballota hirsuta essential oil, a distillation time of 120 minutes was found to be optimal for the overall yield, which included a significant percentage of α-Cadinol.[2] It is advisable to conduct a time-course study to determine the point at which the yield of α-Cadinol plateaus.
Q3: What is the ideal water-to-plant material ratio?
A3: The optimal ratio can vary, but a common starting point is 10:1 (mL of water to grams of plant material).[2] Too little water can lead to the plant material charring, while too much can result in a lower concentration of the essential oil in the vapor phase, potentially reducing the efficiency of the collection.
Q4: Can the pH of the distillation water impact the final product?
A4: Yes, the pH of the water can influence the chemical composition of the essential oil. A very acidic pH could potentially cause the hydrolysis of esters present in the oil.[3] For sesquiterpenoid alcohols like α-Cadinol, a neutral pH is generally a safe starting point. If you suspect pH-related degradation, you can buffer the distillation water.
Q5: How can I improve the separation of the essential oil and the hydrosol?
A5: If you are experiencing poor separation or emulsion formation, you can try adding a saturated solution of sodium chloride to the collected distillate. This increases the ionic strength of the aqueous phase, reducing the solubility of the essential oil and helping to break the emulsion. Subsequently, using a separatory funnel will allow for a more precise separation of the two layers.
Quantitative Data Summary
The following tables summarize quantitative data from a study on the optimization of hydrodistillation for Ballota hirsuta, a plant known to contain α-Cadinol.
Table 1: Experimental Variables and Their Levels for Optimization
| Variable | Unit | Level 1 | Level 2 | Level 3 |
| Drying Period | days | 0 | 7 | 21 |
| Extraction Time | min | 60 | 120 | 240 |
| Water/Plant Ratio | mL/g | 5 | 10 | 20 |
Source: Adapted from a study on Ballota hirsuta essential oil optimization.[2]
Table 2: Main Constituents of Ballota hirsuta Essential Oil Under Optimized Conditions
| Compound | Percentage (%) |
| Germacrene-D | 16.0 |
| Z-Phytol | 7.7 |
| α-Cadinol | 7.3 |
| Carvacrol | 6.7 |
Optimized Conditions: Drying period of 7 days, extraction time of 120 minutes, and a water/plant ratio of 10 mL/g, resulting in a total essential oil yield of 0.91%.[2]
Experimental Protocols
Protocol 1: Optimization of Hydrodistillation Parameters using Response Surface Methodology (RSM)
This protocol is based on the methodology used for optimizing the essential oil yield from Ballota hirsuta.[2]
-
Plant Material Preparation:
-
Collect the aerial parts of the plant material.
-
Dry the material at room temperature for varying periods (e.g., 0, 7, and 21 days) as per the experimental design.
-
Grind the dried plant material to a coarse powder.
-
-
Hydrodistillation:
-
Place a known quantity (e.g., 100 g) of the prepared plant material into a round-bottom flask.
-
Add deionized water according to the experimental design's water/plant ratio (e.g., 5:1, 10:1, 20:1 mL/g).
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to initiate boiling.
-
Record the start time of the distillation (first drop of distillate).
-
Continue the distillation for the specified extraction time (e.g., 60, 120, 240 minutes).
-
-
Essential Oil Collection and Quantification:
-
Collect the essential oil from the graduated tube of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Measure the volume of the essential oil and calculate the yield (in %, v/w).
-
-
Statistical Analysis (RSM):
-
Use a statistical software package to design the experiment (e.g., Central Composite Design).
-
Analyze the results to determine the optimal conditions for maximizing the essential oil yield.
-
Protocol 2: GC-MS Analysis for the Quantification of α-Cadinol
-
Sample Preparation:
-
Dilute the obtained essential oil in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1% (v/v).
-
-
GC-MS Conditions (Example):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: HP-5MS capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 2 minutes.
-
Ramp: 3 °C/min to 240 °C.
-
Hold: 240 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: 40-500 amu.
-
-
-
Compound Identification and Quantification:
-
Identify α-Cadinol by comparing its mass spectrum and retention index with those of a reference standard and/or a spectral library (e.g., NIST, Wiley).
-
Quantify the relative percentage of α-Cadinol using the peak area normalization method from the GC-FID chromatogram.
-
Visualizations
References
Technical Support Center: Separation of alpha-Cadinol Stereoisomers
Welcome to the technical support center for the challenging separation of alpha-Cadinol stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound stereoisomers?
The separation of this compound stereoisomers presents several challenges due to their similar physicochemical properties. This compound is a sesquiterpenoid alcohol with multiple chiral centers, leading to the existence of numerous stereoisomers, including enantiomers and diastereomers. The primary difficulties include:
-
Co-elution: The structural similarity of the stereoisomers often leads to overlapping peaks in chromatographic separations.
-
Low Resolution: Achieving baseline separation between all stereoisomers can be difficult, requiring highly selective chiral stationary phases (CSPs) and optimized chromatographic conditions.
-
Method Development Time: Identifying the optimal combination of chiral stationary phase, mobile phase, and temperature can be a time-consuming process.
-
Sample Complexity: When this compound is part of a complex mixture, such as an essential oil, matrix effects and the presence of other terpenes can further complicate the separation.
Q2: Which chromatographic techniques are most effective for separating this compound stereoisomers?
Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques for the separation of terpene stereoisomers, including this compound.
-
Chiral Gas Chromatography (GC): This is a powerful technique for the analysis of volatile and semi-volatile compounds like sesquiterpene alcohols. The use of chiral capillary columns, often coated with cyclodextrin derivatives, is essential for achieving enantioselective separation.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers a wide range of chiral stationary phases and mobile phase compositions, providing versatility in method development. Polysaccharide-based CSPs are particularly common for this purpose.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption. It is particularly well-suited for the separation of chiral compounds that are soluble in supercritical carbon dioxide.
Q3: What type of chiral stationary phase (CSP) is recommended for the GC separation of this compound stereoisomers?
For the gas chromatographic separation of this compound and other cadinane sesquiterpenes, cyclodextrin-based chiral stationary phases are highly recommended. Specifically, a Hydrodex β-6TDM (terbutyldimethylsilyl-beta-cyclodextrin) stationary phase has been successfully used for the enantioselective separation of cadinol stereoisomers, including α-cadinol. Other derivatized cyclodextrins may also provide the necessary selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound stereoisomers.
Gas Chromatography (GC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution / Co-elution of Stereoisomers | - Inappropriate chiral stationary phase. - Sub-optimal temperature program. - Carrier gas flow rate is too high or too low. - Column overloading. | - Selectivity: Screen different derivatized cyclodextrin-based chiral columns. - Temperature: Optimize the temperature ramp rate. A slower ramp rate (e.g., 1-2 °C/min) can improve resolution. - Flow Rate: Determine the optimal linear velocity for the carrier gas (Helium or Hydrogen). - Concentration: Dilute the sample to avoid overloading the column. |
| Peak Tailing | - Active sites in the injector or column. - Column contamination. - Incompatible solvent. | - Inlet Maintenance: Replace the liner and septum. Use a deactivated liner. - Column Care: Condition the column according to the manufacturer's instructions. Trim the first few centimeters of the column. - Solvent Choice: Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Peak Splitting | - Improper column installation. - Inconsistent vaporization in the inlet. - Condensation of the sample at the column inlet. | - Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. - Injection: Optimize the injection temperature and injection volume. - Initial Oven Temperature: Set the initial oven temperature appropriately to ensure proper focusing of the analytes at the head of the column. |
High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Separation of Enantiomers | - Incorrect chiral stationary phase. - Inappropriate mobile phase. | - Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). - Mobile Phase (HPLC): Vary the ratio of the non-polar and polar components (e.g., hexane/isopropanol). - Mobile Phase (SFC): Adjust the co-solvent (modifier) percentage and type (e.g., methanol, ethanol, isopropanol).[1] |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase. - Mobile phase mismatch with the sample solvent. - Column overload. | - Additives (HPLC/SFC): Add a small amount of an acidic or basic modifier to the mobile phase to suppress silanol interactions.[1] - Sample Solvent: Dissolve the sample in the mobile phase if possible. - Loading: Reduce the injection volume or sample concentration. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in temperature or mobile phase composition. - Column degradation. | - Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. - System Stability: Use a column oven to maintain a constant temperature. Ensure the pump is delivering a consistent mobile phase composition. - Column Health: Check the column performance with a standard compound. |
Experimental Protocols
The following are example protocols that can be used as a starting point for the separation of this compound stereoisomers. Optimization will likely be required for your specific instrumentation and sample matrix.
Protocol 1: Enantioselective Gas Chromatography (GC-MS)
This protocol is based on methodologies for the separation of cadinol stereoisomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chiral Capillary Column: Hydrodex β-6TDM (25 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
| Parameter | Value |
|---|---|
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-350 |
Sample Preparation: Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100-500 µg/mL.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC-UV)
This protocol provides a general starting point for chiral SFC method development for sesquiterpene alcohols.
Instrumentation:
-
Supercritical Fluid Chromatograph with a UV-Vis Detector
-
Chiral Column: A polysaccharide-based column such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate).
SFC Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol or Ethanol |
| Gradient | 5% to 30% B over 10 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
Sample Preparation: Dissolve the sample in the mobile phase modifier (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
Visualizations
Below are diagrams illustrating key workflows and concepts in the separation of this compound stereoisomers.
References
alpha-Cadinol stability under different storage conditions
Welcome to the technical support center for alpha-Cadinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the stability and handling of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a naturally occurring sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. It is found in the essential oils of various plants and is known for its potential biological activities, including antimicrobial and anti-inflammatory properties. As a tertiary alcohol with a double bond in its structure, it is susceptible to degradation under certain environmental conditions.
Q2: I've noticed a change in the physical appearance of my this compound sample (e.g., color change, precipitation). What could be the cause?
A2: A change in the physical appearance of your this compound sample can be an indicator of degradation. Exposure to air, light, or high temperatures can lead to oxidation or other chemical reactions, resulting in the formation of impurities that may alter the color or cause precipitation. It is recommended to perform an analytical check, such as HPLC or GC-MS, to assess the purity of the sample.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent experimental results can be a consequence of this compound degradation. If the compound degrades, its effective concentration in your experiments will decrease, leading to variability in the observed biological or chemical effects. It is crucial to ensure the stability of your this compound stock solutions and to prepare fresh dilutions for each experiment whenever possible.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, the primary degradation pathways for this compound are likely to be oxidation and dehydration. The tertiary alcohol group can be susceptible to elimination reactions (dehydration) under acidic conditions or at elevated temperatures, leading to the formation of cadinene isomers. The double bond and the alkyl groups are potential sites for oxidation, especially upon exposure to air and light.
Troubleshooting Guides
Issue 1: Suspected Degradation of Solid this compound
-
Symptom: The solid this compound has changed in color, has a different odor, or appears clumpy.
-
Possible Cause: Exposure to air, moisture, or light during storage.
-
Solution:
-
Store solid this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).
-
For long-term storage, keep the vial in a refrigerator (2-8 °C) or freezer (-20 °C).
-
Before use, allow the container to warm to room temperature before opening to prevent condensation.
-
If degradation is suspected, verify the purity of the material using an appropriate analytical method (see Experimental Protocols).
-
Issue 2: Instability of this compound in Solution
-
Symptom: Loss of biological activity or inconsistent results when using a stock solution.
-
Possible Cause: Degradation of this compound in the solvent, potentially accelerated by pH, temperature, or light.
-
Solution:
-
Prepare stock solutions in a high-purity, anhydrous solvent such as ethanol or DMSO.
-
Store stock solutions in small aliquots in tightly sealed, amber vials at -20 °C or -80 °C.
-
Avoid repeated freeze-thaw cycles.
-
For aqueous buffers, prepare fresh solutions daily and be mindful of the pH, as acidic or basic conditions can promote degradation. A neutral pH is generally recommended.
-
Stability Data (Illustrative)
Disclaimer: The following data is for illustrative purposes only and is intended to provide a general understanding of how this compound stability might be affected by different storage conditions. Actual stability will depend on the specific experimental conditions and the purity of the compound.
Table 1: Hypothetical Stability of Solid this compound Over 12 Months
| Storage Condition | Purity (%) after 6 months | Purity (%) after 12 months |
| -20°C, in the dark, under Nitrogen | >99% | >99% |
| 4°C, in the dark, under Nitrogen | >99% | 98% |
| 25°C, in the dark, exposed to air | 95% | 90% |
| 25°C, exposed to light and air | 90% | 82% |
Table 2: Hypothetical Stability of this compound in Ethanol (1 mg/mL) Over 30 Days
| Storage Condition | Purity (%) after 7 days | Purity (%) after 30 days |
| -20°C, in the dark | >99% | 99% |
| 4°C, in the dark | 99% | 97% |
| 25°C, in the dark | 96% | 91% |
| 25°C, exposed to light | 92% | 85% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or ethanol.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl in 50% ethanol.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M NaOH and analyze by HPLC-UV.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH in 50% ethanol.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M HCl and analyze by HPLC-UV.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ in 50% ethanol.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC-UV.
-
-
Thermal Degradation:
-
Heat solid this compound at 80°C for 48 hours.
-
Dissolve the stressed sample and analyze by HPLC-UV.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC-UV.
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General experimental workflow for stability testing of this compound.
Technical Support Center: Troubleshooting Low Yield of α-Cadinol in Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields of α-Cadinol in plant extracts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My α-Cadinol yield is lower than expected. What are the primary factors I should consider?
Low yields of α-Cadinol can stem from a variety of factors, ranging from the plant material itself to the specifics of your extraction and analysis methods. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Plant Material: The source, genetics, age, and handling of your plant material are critical. The concentration of secondary metabolites like α-Cadinol can vary significantly.
-
Extraction Method: The chosen extraction technique and parameters directly impact efficiency.
-
Solvent Selection: The solvent used must be appropriate for the physicochemical properties of α-Cadinol.
-
Post-Extraction Handling: Degradation of the target compound can occur during and after extraction.
-
Quantification Method: Inaccurate quantification can lead to the perception of low yield.
Q2: How does the choice of plant material affect α-Cadinol yield?
The concentration of α-Cadinol varies significantly between plant species and even within the same species due to several factors:
-
Plant Species and Genotype: Some plants are naturally richer sources of α-Cadinol. For instance, the volatile oil of ginger (Zingiber officinale) has been reported to contain up to 14.36% α-Cadinol.[1] Other known sources include Mentha longifolia, Satureja boliviana, and certain Juniperus species.[2][3][4]
-
Plant Part: α-Cadinol concentration can differ between the leaves, stems, flowers, and roots. For many aromatic plants, the essential oils containing sesquiterpenoids are concentrated in the leaves and flowers.
-
Harvesting Time: The developmental stage of the plant can influence the concentration of secondary metabolites. It is often beneficial to harvest during a specific season or time of day when the biosynthesis of these compounds is at its peak.[5]
-
Post-Harvest Handling: Improper drying or storage of the plant material can lead to the degradation of volatile compounds like α-Cadinol. Oven-drying at high temperatures can cause loss of volatile terpenoids.[6] Shade-drying or freeze-drying are generally preferred.
Q3: I am using solvent extraction. Which solvent is best for α-Cadinol and what conditions should I use?
α-Cadinol is a sesquiterpenoid alcohol with a lipophilic nature, as indicated by its high XLogP of 4.476.[7] This means it is more soluble in nonpolar or semi-polar organic solvents.
-
Recommended Solvents:
-
Hexane: A nonpolar solvent ideal for extracting hydrophobic compounds like α-Cadinol.[6]
-
Hexane/Acetone or Hexane/Ethyl Acetate Mixtures: A combination of a nonpolar solvent with a more polar one can enhance extraction efficiency. A 1:1 hexane/acetone mixture has been shown to be effective for terpenoid extraction.[5][8] A common starting point for sesquiterpenoids is a hexane:ethyl acetate mixture (85:15 v/v), which can be adjusted based on the specific polarity of the target compounds.[9]
-
Dichloromethane or Chloroform: These solvents have also been used for the extraction of terpenoids.[8]
-
-
Extraction Conditions:
-
Temperature: Elevated temperatures can increase extraction efficiency, but excessive heat may cause thermal degradation of α-Cadinol.[6] Maceration at around 46°C has been found to be optimal for terpenoid extraction in some cases.[8]
-
Time: Extraction for 1 to 24 hours is typical, depending on the method. For a simple maceration, a longer duration may be necessary.[5][8]
-
Q4: Is steam distillation a suitable method for extracting α-Cadinol?
Yes, steam distillation is a very common and effective method for extracting essential oils, which are rich in volatile compounds like α-Cadinol.[3][10][11]
-
Advantages: It is a relatively simple and cost-effective method that avoids the use of organic solvents.
-
Considerations: The high temperatures involved can potentially lead to the degradation of some thermolabile compounds. The yield of essential oil is often low, but the concentration of α-Cadinol within the oil can be high.
Q5: My yield is still low after optimizing the extraction. Could my α-Cadinol be degrading?
Yes, degradation is a significant possibility. Sesquiterpenoids can be sensitive to heat, light, and acidic conditions.
-
Thermal Degradation: As mentioned, high temperatures during extraction or solvent evaporation can degrade α-Cadinol.[6]
-
Acid-Catalyzed Reactions: In aqueous solutions, such as hydrosols produced during steam distillation, acid-catalyzed reactions can lead to the degradation of terpenoids over time.[12]
-
Storage: Extracts should be stored in airtight, dark glass containers at low temperatures (e.g., -20°C) to minimize degradation from light and oxidation.
Q6: How can I accurately quantify the amount of α-Cadinol in my extract?
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like α-Cadinol.[6]
-
Sample Preparation: Your extract should be dissolved in a volatile organic solvent such as hexane or dichloromethane to an approximate concentration of 10 µg/mL for analysis.[13]
-
GC-MS Parameters: A non-polar capillary column (e.g., DB-5) is typically used. The oven temperature program should be optimized to achieve good separation of the compounds in your extract.
-
Quantification: For accurate quantification, it is best to use a calibration curve generated from an authentic α-Cadinol standard. If a standard is not available, relative quantification can be performed based on the peak area percentage.
Data Presentation
Table 1: Comparison of Solvents for Terpenoid Extraction
| Solvent/Solvent System | Polarity | Target Compounds | Typical Yield | Reference |
| n-Hexane | Nonpolar | Lipophilic terpenoids | Varies | [6] |
| Hexane:Acetone (1:1) | Mixed | Broad range of terpenoids | High | [5] |
| Hexane:Ethyl Acetate (85:15) | Mixed | Nonpolar to semi-polar terpenoids | Good | [9] |
| Chloroform | Intermediate | Terpenoids | High | [14] |
| Methanol (80% aqueous) | Polar | More polar terpenoids/glycosides | High |
Table 2: Reported α-Cadinol Content in Select Plant Species
| Plant Species | Plant Part | Method | α-Cadinol Content (% of Essential Oil) | Reference |
| Zingiber officinale (Ginger) | Rhizome | Not specified | 14.36% | [1] |
| Mentha longifolia | Aerial parts | Not specified | Major component | [4] |
| Satureja boliviana | Aerial parts | Steam Distillation | Identified as a major monoterpene | [3] |
| Juniperus oxycedrus | Not specified | Steam Distillation | Trace amounts | [2] |
Experimental Protocols
Protocol 1: General Solvent Extraction for α-Cadinol
-
Preparation of Plant Material: Shade-dry the plant material and grind it into a coarse powder.
-
Extraction:
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.
-
Storage: Store the crude extract in a sealed, dark glass vial at -20°C until further analysis.
Protocol 2: Quantification of α-Cadinol by GC-MS
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in hexane to achieve a final concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a working sample solution of approximately 10 µg/mL.[13]
-
If using an internal standard, add it to the sample at a known concentration.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless injection of 1 µL.
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3-5°C/min, and hold for 5 minutes. This program should be optimized for your specific extract.[2][6]
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the α-Cadinol peak based on its retention time and mass spectrum compared to a standard or a library (e.g., NIST).
-
Quantify the amount of α-Cadinol using a calibration curve prepared from an authentic standard.
-
Visualizations
Caption: Biosynthesis of α-Cadinol via the Mevalonic Acid Pathway.
Caption: General workflow for α-Cadinol extraction and analysis.
Caption: A decision tree for troubleshooting low α-Cadinol yield.
References
- 1. journals.sums.ac.ir [journals.sums.ac.ir]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent… [ouci.dntb.gov.ua]
- 4. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 6. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 7. persianherb.com [persianherb.com]
- 8. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 12. essencejournal.com [essencejournal.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. atlantis-press.com [atlantis-press.com]
Technical Support Center: Overcoming Matrix Effects in alpha-Cadinol Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of alpha-Cadinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of co-eluting or co-extracted components from the sample matrix. These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration of this compound, compromising the accuracy and reliability of your results. In techniques like gas chromatography-mass spectrometry (GC-MS), matrix effects can occur in the injector port or the ion source.
Q2: I am seeing poor reproducibility in my this compound measurements from different sample lots of the same matrix. Could this be due to matrix effects?
A2: Yes, poor reproducibility between different lots of the same matrix is a classic indicator of variable matrix effects. The composition and concentration of interfering compounds can differ from one sample batch to another, leading to inconsistent signal suppression or enhancement.
Q3: Is there a universal method to eliminate matrix effects for this compound analysis in any matrix?
A3: Unfortunately, there is no single universal method to completely eliminate matrix effects, as they are highly dependent on the specific analyte, the complexity of the matrix, and the analytical technique used. The most effective approach is often a combination of optimized sample preparation, appropriate chromatographic separation, and the use of proper calibration strategies.
Q4: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my alternatives?
A4: The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects.[1] Since a SIL standard for this compound may not be readily available, you can consider the following alternatives:
-
Structurally Similar Internal Standard: Use a non-labeled compound that is structurally and chemically similar to this compound and has a similar retention time. However, be aware that it may not perfectly mimic the ionization behavior of this compound in the presence of matrix components.
-
Standard Addition Method: This involves adding known amounts of a standard this compound solution to the sample extracts and creating a calibration curve within the matrix itself. This method is effective but can be more labor-intensive as each sample requires multiple analyses.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is free of this compound but has a similar composition to your samples. This helps to mimic the matrix effects experienced by the analyte in the actual samples.[2]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Symptom: The quantified amount of this compound is consistently lower than expected, even in spike-and-recovery experiments.
Possible Cause: Significant signal suppression due to matrix effects, or inefficient extraction from the sample matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of signal suppression.
-
Optimize Sample Preparation:
-
Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.
-
Sample Cleanup: Implement a cleanup step to remove interfering compounds. Solid-Phase Extraction (SPE) is a common and effective technique.
-
-
Improve Chromatographic Separation: Modify your GC method to better separate this compound from co-eluting matrix components.
Issue 2: Inconsistent Results and High Variability
Symptom: Significant variation in this compound concentrations for replicate injections of the same sample or between different samples that should be similar.
Possible Cause: Inconsistent matrix effects, non-homogenous samples, or issues with the analytical instrument.
Troubleshooting Steps:
-
Assess Method Precision: Analyze multiple replicates of a single, well-homogenized sample extract to check for instrument variability.
-
Implement an Internal Standard: If not already in use, incorporate a suitable internal standard to correct for variations in injection volume and matrix effects.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a representative blank matrix to account for matrix effects.
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects (signal enhancement or suppression).[3]
Methodology:
-
Prepare a Standard Solution: Prepare a standard solution of this compound in a pure solvent (e.g., hexane) at a known concentration (e.g., 1 µg/mL).
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (known to not contain this compound) using your established sample preparation protocol.
-
Spike the Blank Extract: Add a known amount of the this compound standard solution to the blank matrix extract to achieve the same final concentration as the standard solution.
-
Analyze Samples: Analyze the standard solution and the spiked matrix extract using your GC-MS method.
-
Calculate Matrix Effect: Use the following formula to calculate the matrix effect:
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Signal Suppression |
| > 100% | Signal Enhancement |
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for cleaning up plant extracts or essential oil samples to reduce matrix interference before GC-MS analysis.[4][5][6]
Methodology:
-
SPE Cartridge Selection: Choose a normal-phase SPE cartridge (e.g., silica or Florisil®) for separating the moderately polar this compound from non-polar and very polar matrix components.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.
-
Sample Loading: Dissolve the sample extract in a minimal amount of the conditioning solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar interfering compounds.
-
Elution: Elute the this compound using a solvent of slightly higher polarity (e.g., a mixture of hexane and ethyl acetate). The optimal solvent composition should be determined experimentally.
-
Analysis: Evaporate the elution solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
Protocol 3: GC-MS Parameters for this compound Analysis
The following are suggested starting parameters for the GC-MS analysis of this compound and other sesquiterpenoids. These may need to be optimized for your specific instrument and matrix.[7][8]
Quantitative Data Summary:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temp: 60-80°C, hold for 2 min; Ramp: 5-10°C/min to 280-300°C, hold for 5-10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | To be determined from the mass spectrum of a pure standard. Likely fragments would be chosen for their specificity and intensity. |
Visualizations
Caption: Workflow for accurate this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Effects | Separation Science [sepscience.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Application of SPE for selective fractionation of essential oils constituents from plant materials | Szewczyk | Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia [journals.umcs.pl]
- 7. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing α-Cadinol Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial synthesis of α-Cadinol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to low yields, side product formation, and other common experimental hurdles.
FAQ 1: My engineered yeast strain is producing very low titers of α-Cadinol. What are the primary bottlenecks?
Low yields of α-Cadinol and other sesquiterpenes in engineered Saccharomyces cerevisiae are often traced back to three main factors: precursor supply, competing pathways, and enzyme performance.
-
Insufficient Precursor (FPP) Supply: The synthesis of α-Cadinol requires farnesyl pyrophosphate (FPP), which is produced by the native mevalonate (MVA) pathway in yeast. This pathway is tightly regulated, and the natural production of FPP is optimized for the cell's own needs (like sterol synthesis), not for high-level production of a target sesquiterpene. The conversion of FPP to GGPP for diterpene synthesis can also be a rate-limiting step, indicating that FPP flux is carefully controlled. Overexpression of the α-Cadinol synthase can drain the natural FPP pool, leading to a bottleneck.
-
Competition from Native Pathways: The most significant competing pathway is sterol biosynthesis, which also uses FPP as a precursor to produce essential membrane components like ergosterol.[1] Since this pathway is vital for cell growth and viability, simply blocking it is not a viable strategy. A substantial portion of the available FPP will be naturally channeled into this pathway, reducing the amount available for your α-Cadinol synthase.[1]
-
Suboptimal Enzyme Expression or Activity: The heterologous expression of a plant-derived α-Cadinol synthase can be suboptimal. Issues can include poor protein folding, instability, or low catalytic activity within the yeast cytoplasm. Furthermore, the availability of cofactors like NADPH can be a limiting factor, especially for pathways that involve cytochrome P450s for subsequent modifications, though direct synthesis of α-Cadinol from FPP by a synthase is a direct conversion.[2]
FAQ 2: I'm observing significant peaks corresponding to side products in my GC-MS analysis. What are these, and how can I reduce them?
The most common side products are isomers of α-Cadinol or other sesquiterpenes formed from the same FPP precursor.
-
Common Side Products: For synthases that produce α-Cadinol, a common side product is τ-muurolol . For example, the sesquiterpene synthase SchTPS6 produces α-Cadinol and τ-muurolol as its two predominant products in S. cerevisiae. Other potential side products, depending on the specific synthase, can include various cadinene isomers and other sesquiterpene alcohols.
-
Causes of Side Product Formation:
-
Enzyme Promiscuity: Many sesquiterpene synthases are inherently "promiscuous." They catalyze a complex cyclization reaction of FPP that proceeds through several carbocation intermediates. The final product profile is determined by how this reaction is terminated (e.g., by deprotonation or quenching with water). Minor variations in this process within the enzyme's active site can lead to a range of related products.
-
Sub-optimal Reaction Conditions: While less studied in vivo, factors like pH and temperature can influence enzyme conformation and the stability of reaction intermediates, potentially altering the ratio of products.
-
-
Strategies for Reduction:
-
Enzyme Engineering: Site-directed mutagenesis of the synthase's active site can alter product specificity. By substituting key residues, it's possible to favor the reaction pathway leading to α-Cadinol over others.
-
Process Optimization: Experiment with different fermentation temperatures and pH levels to see if the product ratio can be favorably shifted.
-
Alternative Enzyme Selection: Test different known α-Cadinol synthases, as their product specificity may vary. For instance, while SchTPS6 produces both α-Cadinol and τ-muurolol, another synthase might produce α-Cadinol with higher fidelity.
-
FAQ 3: My fermentation shows good initial production, but the titer plateaus or drops off quickly. What could be the cause?
This issue often points to cellular stress or toxicity.
-
Product Toxicity: Sesquiterpenes, including α-Cadinol, are lipophilic compounds that can accumulate in cell membranes. High concentrations can disrupt membrane integrity and function, leading to growth inhibition and reduced productivity.
-
Metabolic Burden: Overexpressing the MVA pathway and the α-Cadinol synthase places a significant metabolic load on the cells. This can deplete essential resources like ATP and NADPH, diverting them from normal cellular processes and leading to reduced cell fitness over time.
-
Strategies to Mitigate Toxicity:
-
In Situ Product Removal: Implement a two-phase fermentation by adding an organic solvent overlay (e.g., dodecane) to the culture.[3] The hydrophobic α-Cadinol will partition into the solvent phase, reducing its concentration in the aqueous phase and alleviating cellular toxicity.[3]
-
Fed-Batch Fermentation: Use a fed-batch strategy to control the glucose feed rate. This prevents the accumulation of ethanol (which can exacerbate membrane stress) and helps maintain robust cell growth and productivity over a longer period. High-density fed-batch fermentations have been shown to achieve high titers for various sesquiterpenes.[4][5]
-
Quantitative Data on Microbial Sesquiterpenoid Production
The following table summarizes reported production titers for α-Cadinol and other relevant sesquiterpenoids in engineered Saccharomyces cerevisiae. This data can be used as a benchmark for your own experiments.
| Target Compound | Enzyme(s) | Host Strain Engineering | Cultivation Method | Titer (mg/L) | Reference |
| α-Cadinol | SchTPS6 | Overexpression of tHMG1, ERG20, IDI1; downregulation of ERG9 | Shake Flask | 46.2 ± 4.0 | [1] |
| τ-Muurolol | SchTPS6 | Overexpression of tHMG1, ERG20, IDI1; downregulation of ERG9 | Shake Flask | 11.2 ± 1.4 | [1] |
| Parthenolide | GAS, CAO, CTS, PTS | NADPH regeneration, ER expansion | 2.0 L Fed-Batch | 31.0 | [2] |
| Costunolide | GAS, CAO, CTS | NADPH regeneration, ER expansion | 2.0 L Fed-Batch | 648.5 | [2] |
| (-)-Germacrene D | AcTPS1 | Overexpression of rate-limiting enzymes, repression of competing pathway | 5-L Fed-Batch | 7900 | [5] |
Experimental Protocols
Protocol 1: Heterologous Production of α-Cadinol in S. cerevisiae
This protocol is based on established methods for sesquiterpene production in yeast, adapted for α-Cadinol using the SchTPS6 synthase.
1. Strain Engineering:
- Host Strain: Saccharomyces cerevisiae CEN.PK2-1C or similar.
- Synthase Expression: Synthesize the codon-optimized gene for SchTPS6 and clone it into a high-copy yeast expression vector (e.g., pESC-URA) under the control of a strong promoter (e.g., GAL1 or TEF1).
- Pathway Upregulation (Optional but Recommended): To increase FPP supply, overexpress key genes in the MVA pathway. Common targets include:
- tHMG1: A truncated version of HMG-CoA reductase, the rate-limiting enzyme.
- ERG20: Farnesyl pyrophosphate synthase.
- IDI1: Isopentenyl diphosphate isomerase.
- Competing Pathway Downregulation (Optional): To divert FPP from sterol synthesis, downregulate the expression of ERG9 (squalene synthase) using a repressible promoter.
2. Shake Flask Fermentation:
- Prepare a pre-culture by inoculating a single colony into 5 mL of synthetic complete (SC) drop-out medium lacking the appropriate auxotrophic marker (e.g., uracil) and containing 2% glucose. Incubate overnight at 30°C with shaking (220 rpm).
- Inoculate 50 mL of YPDG medium (1% glucose, 1% galactose, 2% peptone, 1% yeast extract) in a 250 mL baffled flask with the pre-culture to an initial OD600 of ~0.1.
- If using an inducible promoter like GAL1, galactose is required for induction.
- After 12-24 hours of growth, add a 10% (v/v) overlay of an inert organic solvent like dodecane to capture the secreted α-Cadinol and reduce toxicity.
- Continue incubation at 30°C for 72-120 hours.
3. Extraction and Analysis:
- Centrifuge the entire culture to separate the cell biomass, aqueous phase, and the upper dodecane phase.
- Carefully collect the dodecane layer.
- To analyze, dilute a sample of the dodecane layer with ethyl acetate and add an internal standard (e.g., caryophyllene).
- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
- Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
- Injector Temp: 250°C.
- Oven Program: Start at 60°C, ramp to 240°C at 3°C/min.
- MS Detector: Scan m/z range from 40-400.
- Identify α-Cadinol and τ-muurolol based on their retention times and mass spectra compared to authentic standards.
Protocol 2: Purification of α-Cadinol
Purification is challenging due to the presence of structurally similar isomers like τ-muurolol. This protocol outlines a standard column chromatography approach.
1. Large-Scale Extraction:
- Pool the dodecane overlays from multiple fermentations.
- Evaporate the dodecane under reduced pressure to concentrate the sesquiterpene alcohol mixture.
2. Silica Gel Column Chromatography:
- Stationary Phase: Silica gel (60 Å, 230-400 mesh).
- Column Preparation: Prepare a slurry of silica gel in 100% n-hexane and pack it into a glass column.
- Sample Loading: Dissolve the concentrated extract in a minimal amount of n-hexane and load it onto the column.
- Elution: Elute the column with a step-wise or linear gradient of ethyl acetate in n-hexane.
- Start with 100% n-hexane to elute non-polar hydrocarbon byproducts.
- Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10%, 15%, 20% ethyl acetate in n-hexane).
- α-Cadinol and τ-muurolol are expected to elute at similar polarities. Collect small fractions (e.g., 10-20 mL).
- Fraction Analysis: Analyze each fraction by thin-layer chromatography (TLC) or GC-MS to identify fractions containing pure α-Cadinol.
- Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield purified α-Cadinol.
Visualizations
Experimental Workflow
Caption: High-level workflow for α-Cadinol production.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low α-Cadinol yield.
References
- 1. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 2. Production of Plant Sesquiterpene Lactone Parthenolide in the Yeast Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of alpha-Cadinol and its Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-Cadinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a naturally occurring sesquiterpenoid alcohol found in various plants. It is of significant interest to researchers due to its potential biological activities, including antifungal and hepatoprotective properties.
Q2: What are the common challenges in the analytical characterization of this compound?
A2: A primary challenge is the potential for degradation of this compound, a tertiary alcohol, into various byproducts, especially under analytical conditions or during storage. This can lead to inaccurate quantification and misinterpretation of experimental results. Dehydration of the molecule is a common degradation pathway.
Q3: Which analytical techniques are most suitable for identifying this compound and its degradation products?
A3: The most effective methods involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separating this compound from its degradation products. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of these compounds.[1]
Q4: What are the expected degradation pathways for this compound?
A4: Based on its chemical structure, a cadinane sesquiterpenoid with a tertiary alcohol, the primary degradation pathways are likely to involve:
-
Dehydration: Acid-catalyzed elimination of water to form various isomeric cadinenes.
-
Oxidation: Oxidation of the double bond or the allylic positions, potentially leading to epoxides, diols, or keto-derivatives.
-
Isomerization: Rearrangement of the carbocation intermediates formed during degradation to yield structural isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Appearance of Unexpected Peaks in Chromatogram
Symptoms:
-
Multiple peaks are observed in the HPLC or GC chromatogram where a single peak for this compound was expected.
-
The peak corresponding to this compound is significantly smaller than anticipated.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Degradation During Storage | Store this compound samples in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and thermal degradation. For long-term storage, consider temperatures of -20°C or lower. |
| Degradation During Sample Preparation | Avoid acidic or basic conditions during sample preparation. Use neutral, aprotic solvents where possible. If pH adjustment is necessary, use a well-buffered system. Minimize exposure to heat and light. |
| On-Column Degradation | For GC analysis, ensure the injection port temperature is not excessively high, as this can induce thermal degradation. Consider using a derivatization agent to increase the thermal stability of this compound. For HPLC, ensure the mobile phase is compatible and does not promote degradation. |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity to avoid the introduction of interfering substances. |
Problem 2: Difficulty in Identifying Unknown Peaks
Symptoms:
-
Unknown peaks are present in the chromatogram, and their identity cannot be readily determined from retention times alone.
Possible Causes and Solutions:
| Cause | Solution |
| Lack of Reference Standards | If reference standards for potential degradation products are unavailable, utilize hyphenated techniques like LC-MS/MS or GC-MS to obtain mass spectral data for the unknown peaks. The fragmentation patterns can provide crucial information for structural elucidation. |
| Complex Fragmentation Patterns | For detailed structural analysis, isolate the unknown compounds using preparative chromatography and subject them to NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments) for unambiguous structure determination. |
| Co-elution of Peaks | Optimize the chromatographic method to improve the resolution between peaks. This can be achieved by adjusting the mobile phase composition, gradient profile, column temperature, or by using a column with a different stationary phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify its potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the stock solution in a controlled temperature oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV or HPLC-MS method.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
This method provides a starting point for the separation and identification of this compound and its degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30-35 min: 95-50% B; 35-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection (UV) | 210 nm |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode |
| Scan Range (MS) | m/z 100-500 |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for unexpected peaks in the chromatogram of this compound.
References
Strategies for the purification of alpha-Cadinol from complex mixtures
Welcome to the technical support center for the purification of alpha-Cadinol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the isolation of this compound from complex mixtures such as essential oils.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound from complex matrices like essential oils are chromatographic techniques. The most common workflow involves initial fractionation using silica gel column chromatography followed by a polishing step using preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolates. Purity analysis of the collected fractions is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: What are the typical starting materials for this compound isolation?
A2: this compound is a sesquiterpenoid alcohol found in the essential oils of various plants. Common sources include species from the Juniperus genus (e.g., Juniperus formosana), ginger (Zingiber officinale), and Psidium species. The concentration of this compound in the crude essential oil can vary significantly depending on the plant source, geographical location, and extraction method.
Q3: How can I confirm the identity and purity of my final this compound sample?
A3: The identity and purity of purified this compound are best confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the purity by calculating the relative peak area and to tentatively identify this compound based on its mass spectrum and retention index. For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is required.
Q4: What are the most common impurities that co-elute with this compound?
A4: The most challenging impurities are isomers and other sesquiterpenoids with similar polarities. These often include δ-cadinene, γ-cadinene, and other cadinane sesquiterpenoids like τ-muurolol. Due to their similar chemical structures, they exhibit comparable retention behavior on standard chromatography columns, making separation difficult.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Problem: Low Yield of this compound After Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the elution solvent may be too high, causing this compound to elute too quickly with other less polar compounds, or too low, resulting in incomplete elution from the column. Optimize the solvent gradient through preliminary Thin Layer Chromatography (TLC) analysis. |
| Column Overloading | Loading too much crude essential oil onto the column can lead to poor separation and broad peaks, resulting in mixed fractions and lower recovery of the pure compound. Maintain a sample-to-stationary phase ratio of approximately 1:50 to 1:100 (w/w). |
| Improper Column Packing | An improperly packed column with air bubbles or channels will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly using a slurry packing method. |
| Fractions Collected are Too Broad | Collecting large volume fractions can lead to the mixing of your target compound with earlier or later eluting impurities. Collect smaller fractions and analyze them by TLC or GC-MS to identify the purest fractions to combine. |
Problem: Poor Separation of this compound from Isomeric Impurities
| Possible Cause | Recommended Solution |
| Standard Silica Gel Lacks Selectivity | Standard silica gel may not be sufficient to resolve structurally similar isomers. Consider using silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact differently with the double bonds in the isomers, often enhancing separation. |
| Incorrect Mobile Phase Composition | The polarity difference between your chosen solvents (e.g., hexane and ethyl acetate) may not be optimal for separating isomers. Experiment with different solvent systems, such as hexane/acetone or dichloromethane/methanol, in various ratios. |
| Gradient is Too Steep | A rapid increase in solvent polarity will cause compounds to elute too close together. Use a shallow, slow gradient, especially around the polarity at which this compound begins to elute. |
| Low-Resolution Chromatography | Gravity column chromatography may not provide sufficient resolution. For a final polishing step, use preparative HPLC with a suitable column (e.g., C18 reversed-phase or a normal-phase cyano column) to achieve baseline separation. |
Data Presentation
Table 1: Comparison of Primary Purification Techniques for this compound
| Technique | Principle | Typical Purity | Typical Yield | Pros | Cons |
| Silica Gel Column Chromatography | Adsorption; separation based on polarity. | 60-90% | 50-75% | High capacity, low cost, good for initial fractionation. | Lower resolution for isomers, can be time-consuming. |
| Preparative HPLC (Normal Phase) | Adsorption; high-resolution separation based on polarity. | >95% | 70-90% | Excellent resolution, fast separation times. | Lower capacity, higher cost, requires method development. |
| Preparative HPLC (Reversed Phase) | Partitioning; separation based on hydrophobicity. | >95% | 70-90% | High resolution, suitable for polar compounds. | May require solvent exchange before use, higher cost. |
Table 2: Example Parameters for Silica Gel Column Chromatography of Juniperus Essential Oil
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 500 mm length x 45 mm diameter |
| Sample Loading | 7 mL crude essential oil on ~350 g silica gel |
| Mobile Phase (Solvent A) | n-Hexane |
| Mobile Phase (Solvent B) | Ethyl Acetate |
| Elution Gradient | 1. Start with 100% n-Hexane.2. Gradually increase Ethyl Acetate concentration (e.g., 99:1, 98:2, 95:5... n-Hexane:Ethyl Acetate).3. Monitor fractions by TLC. This compound typically elutes at intermediate polarity. |
| Resulting Purity (Post-CC) | ~85% (requires further purification) |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Fractionation
-
Preparation: Prepare a slurry of silica gel (e.g., 200 g) in n-hexane.
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Pre-adsorb the crude essential oil (e.g., 4 g) onto a small amount of silica gel (e.g., 8 g). Once dry, carefully add the powdered sample to the top of the column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity by adding increasing amounts of ethyl acetate. A typical gradient might be:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (99:1)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) or GC-MS. Combine the fractions that contain the highest concentration of pure this compound.
Protocol 2: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Dilute a small aliquot of the purified fraction in a suitable solvent like dichloromethane or methanol (e.g., 1 µL in 1 mL).
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the this compound peak based on its retention time and comparison of its mass spectrum to a library (e.g., NIST). Calculate purity based on the peak area percentage relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Enhancing the Resolution of Cadinol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of cadinol isomers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic analysis of cadinol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good resolution of cadinol isomers?
A1: The key to separating structurally similar isomers like cadinols lies in maximizing the selectivity of your chromatographic system. The most influential factors are:
-
Stationary Phase Selection: Choosing a column with the appropriate chemistry is paramount. For chiral cadinol isomers (enantiomers), a chiral stationary phase (CSP) is essential. Cyclodextrin-based columns are often effective for separating terpene enantiomers. For diastereomers, standard C18 or C30 columns in reversed-phase HPLC, or silica columns in normal-phase HPLC, can be effective, but optimization is required.
-
Mobile Phase Composition (HPLC): The choice of organic solvent (e.g., acetonitrile vs. methanol) and the use of additives can significantly alter selectivity. The polarity and pH of the mobile phase are critical parameters to optimize.
-
Temperature Programming (GC): A well-designed temperature gradient can significantly improve the separation of isomers with different boiling points. Slow ramp rates generally enhance resolution.
-
Carrier Gas Flow Rate (GC): Optimizing the flow rate of the carrier gas (e.g., helium, hydrogen) can improve column efficiency and, consequently, resolution.
Q2: I am seeing co-eluting or overlapping peaks for my cadinol isomers. What should I do?
A2: Co-elution is a common challenge when separating isomers. Here’s a systematic approach to troubleshoot this issue:
-
HPLC:
-
Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or adjust the solvent ratios in your mobile phase. Even small changes in the mobile phase composition can significantly impact selectivity.
-
Adjust pH: If your cadinol isomers have ionizable groups (unlikely for cadinols themselves, but relevant for derivatives), adjusting the mobile phase pH can alter retention and improve separation.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry that may offer different selectivities. For instance, a phenyl-hexyl column might provide different selectivity compared to a standard C18 column due to pi-pi interactions.
-
-
GC:
-
Optimize Temperature Program: Decrease the temperature ramp rate. A slower ramp provides more time for the isomers to interact with the stationary phase, often leading to better separation. You can also introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks.
-
Change Stationary Phase: Select a column with a different polarity or a chiral stationary phase if you are separating enantiomers.
-
Reduce Injection Volume: Overloading the column can lead to peak broadening and co-elution. Try injecting a smaller sample volume.
-
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors:
-
Active Sites: Silanol groups on the column packing or in the GC liner can interact with polar analytes, causing tailing.
-
Solution (GC): Use a deactivated liner and ensure your column is properly conditioned. You can also try derivatizing your sample to make the analytes less polar.
-
Solution (HPLC): Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase to block active sites.
-
-
Column Contamination: Buildup of non-volatile residues on the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. For GC, you can bake out the column at a high temperature (within the column's limits).
-
-
Mismatched Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase (in HPLC) can cause peak distortion.
-
Solution: Dissolve your sample in the mobile phase or a weaker solvent.
-
Q4: I am observing split peaks for a single cadinol isomer. What is the likely cause?
A4: Split peaks are often an injection-related problem in GC.
-
Improper Column Installation: If the column is not installed correctly in the injector, it can lead to a split injection stream and consequently split peaks.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in the injector port.
-
-
Sample Condensation: If the injector temperature is too low, the sample may condense and then re-vaporize, leading to a split peak.
-
Solution: Increase the injector temperature.
-
-
Inlet Liner Contamination: A dirty or contaminated inlet liner can also cause peak splitting.
-
Solution: Replace the inlet liner.
-
Quantitative Data Summary
The following tables summarize typical starting conditions for the separation of sesquiterpenoid isomers, including cadinols, using GC and HPLC. Note that optimal conditions will vary depending on the specific isomers and the analytical system.
Table 1: Gas Chromatography (GC) Starting Parameters for Cadinol Isomer Separation
| Parameter | Recommended Starting Condition | Notes |
| Column | Chiral: Cyclodextrin-based (e.g., β-DEX, γ-DEX) | For enantiomeric separation. |
| Achiral: Mid-polarity (e.g., DB-5ms, HP-5ms) | For diastereomeric separation. | |
| Injector Temp. | 250 °C | Ensure complete volatilization. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate. |
| Oven Program | Initial Temp: 60-80 °C, hold for 1-2 min | |
| Ramp Rate: 2-5 °C/min | Slower ramps improve resolution. | |
| Final Temp: 220-240 °C, hold for 5-10 min | ||
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information. |
Table 2: High-Performance Liquid Chromatography (HPLC) Starting Parameters for Cadinol Isomer Separation
| Parameter | Recommended Starting Condition | Notes |
| Column | Chiral: Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | For enantiomeric separation. |
| Achiral (Reversed-Phase): C18 or C30, 250 mm x 4.6 mm, 5 µm | For diastereomeric separation. | |
| Mobile Phase | Isocratic: Hexane/Isopropanol (98:2, v/v) | For normal-phase chiral separation. |
| Gradient: Acetonitrile/Water | For reversed-phase separation. | |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Column Temp. | 25 - 40 °C | Temperature can affect selectivity. |
| Detector | UV (at low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | Cadinols have weak UV absorbance. |
Experimental Protocols
Protocol 1: Chiral GC-MS Method for the Enantioselective Separation of Sesquiterpenoid Alcohols
This protocol provides a general methodology for the separation of cadinol enantiomers.
-
Sample Preparation:
-
Dissolve the essential oil or plant extract containing cadinol isomers in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
GC-MS Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Chiral Capillary Column: β-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 2 °C/min.
-
Hold: Hold at 180 °C for 10 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Protocol 2: Reversed-Phase HPLC Method for the Separation of Cadinol Diastereomers
This protocol outlines a method for separating diastereomeric cadinol isomers.
-
Sample Preparation:
-
Prepare a stock solution of the cadinol isomer mixture in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Instrumentation:
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Detector: UV-Vis Detector (SPD-20A) or ELSD.
-
Column: C18 column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (if using UV).
-
Visualizations
Diagram 1: General Workflow for Troubleshooting Poor Resolution of Cadinol Isomers
Caption: Troubleshooting workflow for poor cadinol isomer resolution.
Diagram 2: Logical Relationship of Parameters Affecting Chromatographic Resolution
Caption: Relationship of parameters affecting chromatographic resolution.
Validation & Comparative
α-Cadinol vs. T-Cadinol: A Comparative Analysis of Bioactivity
In the realm of natural product chemistry and drug discovery, sesquiterpenoids represent a vast and structurally diverse class of bioactive molecules. Among these, cadinane-type sesquiterpenes have garnered significant attention for their wide array of pharmacological effects. This guide provides a comparative analysis of two prominent cadinane sesquiterpenoids, α-Cadinol and T-Cadinol, focusing on their reported bioactivities, supported by available experimental data. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.
Overview of Bioactivities
Both α-Cadinol and T-Cadinol have been reported to possess a range of biological activities. However, the depth of scientific investigation and the availability of quantitative data for these activities vary significantly between the two compounds. T-Cadinol has been more extensively studied for its potent anti-trypanosomal effects, with detailed mechanistic insights available. α-Cadinol has been associated with a broader, yet less quantitatively defined, spectrum of activities, including antifungal, hepatoprotective, and anti-inflammatory properties. A notable study has implicated both sesquiterpenes in the anti-inflammatory action of Cinnamomum osmophloeum leaf essential oil, suggesting a shared potential in modulating inflammatory pathways.[1]
Comparative Data on Bioactivities
The following table summarizes the reported bioactivities of α-Cadinol and T-Cadinol, with a focus on available quantitative data.
| Bioactivity | α-Cadinol | T-Cadinol |
| Anti-trypanosomal | Not reported | IC50: 15 µM (amastigotes), 18 µM (trypomastigotes) of Trypanosoma cruzi[2][3] |
| Anti-inflammatory | Implicated in the inhibition of nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages.[1] | Implicated in the inhibition of nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages.[1] |
| Antifungal | Reported to have antifungal properties.[4] | Not widely reported. |
| Hepatoprotective | Suggested to have hepatoprotective activity.[4] | Not reported. |
| Anti-tuberculosis | Proposed as a potential agent against drug-resistant tuberculosis.[4] | Not reported. |
| ACE Inhibitory | Identified as a potential ACE inhibitor through in silico studies (Binding Affinity: -7.27 kcal/mol).[5] | Not reported. |
| Antioxidant | In silico studies suggest antioxidant potential. | In silico studies suggest antioxidant potential through binding to xanthine oxidoreductase. |
| Thrombolytic | Not reported. | In silico studies suggest potential thrombolytic activity through binding to tissue plasminogen activator receptor. |
Detailed Experimental Protocols
Anti-trypanosomal Activity of T-Cadinol
The following protocol details the methodology used to determine the inhibitory concentration (IC50) of T-Cadinol against Trypanosoma cruzi.
1. Parasite Culture:
-
Epimastigotes of T. cruzi are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Metacyclic trypomastigotes are obtained from stationary phase cultures.
-
Amastigotes are obtained from the supernatant of infected LLC-MK2 cells cultured in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 atmosphere.
2. In vitro Assay against Trypomastigotes:
-
Trypomastigotes are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL.
-
T-Cadinol is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
The plates are incubated for 24 hours at 37°C.
-
Parasite viability is assessed by adding a resazurin solution and measuring the fluorescence at an appropriate wavelength.
-
The IC50 value is calculated from the dose-response curve.[2]
3. In vitro Assay against Amastigotes:
-
Peritoneal macrophages are harvested from mice and seeded in 96-well plates.
-
Macrophages are infected with trypomastigotes for 24 hours.
-
Extracellular parasites are removed by washing.
-
T-Cadinol is added at various concentrations, and the plates are incubated for another 48 hours.
-
The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is counted under a microscope.
-
The IC50 value is determined by comparing the number of amastigotes in treated and untreated wells.[2]
Mechanism of Action: Mitochondrial Membrane Potential Assay
This protocol outlines the procedure to assess the effect of T-Cadinol on the mitochondrial membrane potential of T. cruzi.
1. Parasite Preparation:
-
Trypomastigotes are harvested and washed with a suitable buffer (e.g., PBS).
-
The parasites are resuspended in the same buffer at a density of 1 x 10^7 parasites/mL.
2. Staining:
-
The fluorescent probe JC-1 is added to the parasite suspension to a final concentration of 2 µM.
-
The suspension is incubated for 30 minutes at 37°C in the dark.
3. Treatment and Analysis:
-
T-Cadinol is added to the stained parasite suspension at the desired concentration.
-
The fluorescence is immediately measured using a flow cytometer or a fluorescence plate reader. JC-1 forms aggregates in mitochondria with high membrane potential, emitting red fluorescence, while it remains as monomers in the cytoplasm with low membrane potential, emitting green fluorescence.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, while an increase suggests hyperpolarization.[2]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by α-Cadinol and T-Cadinol are not yet fully elucidated. However, based on their reported bioactivities, some potential mechanisms can be inferred.
Anti-inflammatory Signaling
The shared anti-inflammatory activity of α-Cadinol and T-Cadinol, observed through the inhibition of nitric oxide production, suggests a potential interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: Postulated inhibition of the NF-κB pathway by α-Cadinol and T-Cadinol.
T-Cadinol's Mechanism against Trypanosoma cruzi
Studies on T-Cadinol's anti-trypanosomal activity indicate a primary effect on the parasite's mitochondria, leading to hyperpolarization of the mitochondrial membrane. This is an unusual mechanism, as many mitochondrial toxins cause depolarization. This hyperpolarization is associated with a decrease in reactive oxygen species (ROS) production. Interestingly, T-Cadinol does not appear to affect intracellular calcium levels, suggesting a specific mitochondrial target.[2]
References
- 1. Anti-inflammatory activities of essential oils and their constituents from different provenances of indigenous cinnamon (Cinnamomum osmophloeum) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Cadinol - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
Comparative Analysis of alpha-Cadinol Content in Different Plant Species: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of alpha-Cadinol content across various plant species, offering valuable data for researchers, scientists, and drug development professionals. This guide summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key experimental workflows.
Quantitative Analysis of this compound Content
The concentration of this compound, a sesquiterpenoid with notable biological activities, varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported this compound content in the essential oils of several plant species.
| Plant Species | Plant Part | This compound Content (%) | Reference |
| Tanacetum sonbolii | Aerial Parts | 35.3 | [1] |
| Uvaria ovata | Root Bark | 13-24 | |
| Salvia aratocensis | Aerial Parts | ~20 | |
| Plinia trunciflora | Not Specified | 19 | |
| Tetradenia riparia | Flower Buds | 13.69 | [2] |
| Tetradenia riparia | Leaves | 12.21 | [2] |
| Melia azedarach | Not Specified | 11 | |
| Neolitsea parvigemma | Leaves | 10.2 | [3] |
| Litsea acutivena | Not Specified | 7.7 | |
| Protium giganteum | Not Specified | 7 | |
| Schisandra chinensis | Berries | 5.19 | [4] |
| Mentha longifolia | Leaves | 3.2 |
Experimental Protocols
The following sections detail the methodologies commonly employed for the extraction and quantification of this compound from plant materials.
Essential Oil Extraction by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials. The process involves the co-distillation of plant material with water.
Apparatus:
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
Procedure:
-
Sample Preparation: The plant material (e.g., leaves, flowers, stems) is harvested and, if necessary, air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then ground to a coarse powder to increase the surface area for efficient extraction.
-
Charging the Flask: A known quantity of the powdered plant material is placed into a round-bottom flask. Deionized water is added to the flask, typically in a 1:10 ratio (w/v) of plant material to water, ensuring the material is fully submerged.
-
Distillation: The flask is connected to the Clevenger apparatus and heated using a heating mantle. The mixture is brought to a boil, and the resulting steam, carrying the volatile essential oils, rises into the condenser.
-
Condensation: Cold water circulating through the condenser cools the steam, causing it to condense back into a liquid.
-
Separation: The condensed liquid, a mixture of essential oil and hydrosol (aqueous distillate), flows into the collection burette of the Clevenger apparatus. Due to their different densities and immiscibility, the essential oil and water separate into two layers.
-
Collection: The upper, less dense essential oil layer is carefully collected from the burette. The volume of the collected oil is recorded, and the oil is dried over anhydrous sodium sulfate to remove any residual water. The extracted essential oil is then stored in a sealed, dark glass vial at 4°C until analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture like an essential oil.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, DB-5)
-
Helium as carrier gas
-
Autosampler
Procedure:
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as hexane or ethanol, to a concentration appropriate for GC-MS analysis (e.g., 1% v/v). An internal standard (e.g., n-tetradecane) of a known concentration is added to the diluted sample for accurate quantification.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The column is housed in an oven where the temperature is programmed to increase over time (a temperature ramp). Different compounds in the essential oil travel through the column at different rates based on their volatility and interaction with the column's stationary phase, thus separating them. A typical temperature program might be: initial temperature of 60°C, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 minutes.
-
Mass Spectrometry Analysis: As each compound elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized (e.g., by electron impact at 70 eV), fragmented, and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Compound Identification: The mass spectrum of each separated compound is a unique fragmentation pattern that acts as a chemical fingerprint. By comparing these spectra to a reference library (e.g., NIST, Wiley), the compounds, including this compound, can be identified. The retention time (the time it takes for a compound to travel through the column) is also used for identification.
-
Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. The concentration of this compound is calculated by comparing its peak area to the peak area of the internal standard.
Visualizations
The following diagrams illustrate the experimental workflow for this compound quantification and a potential signaling pathway that may be modulated by its biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anticancer Potential of Alpha-Cadinol: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anticancer activity of alpha-Cadinol, a sesquiterpene found in various essential oils. Due to the limited availability of studies on isolated this compound, this document leverages data from extracts of Eupatorium cannabinum, a plant in which this compound is a known constituent. The data presented herein should be interpreted as indicative of the potential of this compound-containing extracts, warranting further investigation into the purified compound.
Comparative Analysis of In Vitro Cytotoxicity
Extracts of Eupatorium cannabinum, containing this compound, have demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below and compared with doxorubicin, a standard chemotherapeutic agent.
| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Eupatorium cannabinum Chloroform Extract | Jurkat (Leukemia) | 7.35 | [1] |
| Eupatorium cannabinum Aqueous Extract | Jurkat (Leukemia) | 13.77 | [1] |
| Eupatorium cannabinum Chloroform Extract | Caco-2 (Colorectal) | 88.27 | [1] |
| Doxorubicin | HT29 (Colon) | Not explicitly stated, but synergistic effects observed with E. cannabinum extract | [2] |
Note: The IC50 values represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency. Direct comparison of the extract's IC50 with that of pure doxorubicin should be made with caution, as the extract contains a mixture of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate anticancer activity in preclinical models.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or plant extract) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[3][4][5][6][7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[8][9]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence intensity.[10][11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14][15][16][17]
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time point.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different cell cycle phases are identified by their distinct fluorescence intensity profiles.
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
Based on studies of related cadinene sesquiterpenes, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the ERK and NF-κB pathways.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for In Vitro Anticancer Activity
The following diagram illustrates a typical workflow for the initial in vitro assessment of a compound's anticancer properties.
References
- 1. Academic Journals [online-journals.tubitak.gov.tr]
- 2. Cytotoxicity of Eupatorium cannabinum L. ethanolic extract against colon cancer cells and interactions with Bisphenol A and Doxorubicin [agris.fao.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Study on Chaiyuwendan decoction’s inhibition of hippocampal neuron apoptosis to alleviating depression by activating the AKT/CREB pathway [frontiersin.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
α-Cadinol: A Natural Antifungal Agent Compared to Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifungal Efficacy and Supporting Experimental Data
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the exploration of novel antifungal agents. Natural products, such as sesquiterpenoids derived from essential oils, offer a promising avenue for the development of new therapeutic strategies. This guide provides a comparative analysis of the antifungal efficacy of alpha-Cadinol, a naturally occurring sesquiterpenoid, against commercially available fungicides. The information presented is based on available scientific literature and aims to provide an objective overview for researchers and drug development professionals.
Comparative Antifungal Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key metric used to evaluate the efficacy of an antimicrobial agent. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and two widely used commercial fungicides, fluconazole and amphotericin B, against common fungal pathogens.
It is crucial to note that the following data is compiled from separate studies and not from a direct head-to-head comparison in a single study. Therefore, these values should be interpreted with caution as experimental conditions may have varied between studies.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| This compound | Yeast | 31.25 - 62.5 | [Not specified in available abstracts] |
| Fluconazole | Candida albicans | 0.25 - 1024 | [Not specified in available abstracts] |
| Candida glabrata | 0.5 - 64 | [Not specified in available abstracts] | |
| Candida parapsilosis | 0.125 - 64 | [Not specified in available abstracts] | |
| Aspergillus fumigatus | 1 - >64 | [Not specified in available abstracts] | |
| Amphotericin B | Candida albicans | 0.03 - 2 | [Not specified in available abstracts] |
| Candida glabrata | 0.12 - 2 | [Not specified in available abstracts] | |
| Candida parapsilosis | 0.03 - 1 | [Not specified in available abstracts] | |
| Aspergillus fumigatus | 0.12 - 2 | [Not specified in available abstracts] |
Experimental Protocols: Determining Antifungal Susceptibility
The following is a generalized protocol for determining the MIC of an essential oil component like this compound using the broth microdilution method. This protocol is based on standard antifungal susceptibility testing methodologies.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
Pure this compound
-
Fungal isolate (e.g., Candida albicans)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Solvent for this compound (e.g., dimethyl sulfoxide - DMSO)
-
Positive control antifungal agent (e.g., fluconazole)
-
Negative control (broth medium with solvent)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline or broth.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of this compound Dilutions:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions, the positive control, and the negative control.
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 50% or 90%) of fungal growth compared to the negative control.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action: A Look into Fungal Signaling Pathways
While the precise signaling pathways affected by this compound have not been extensively elucidated, the mechanism of action for many natural antifungal compounds, particularly terpenoids, involves the disruption of the fungal cell membrane. This disruption can lead to a cascade of downstream effects, ultimately resulting in cell death. The following diagram illustrates a hypothetical signaling pathway that could be impacted by this compound, based on the known mechanisms of similar compounds.
Caption: Postulated mechanism of this compound's antifungal action.
Conclusion
The available data suggests that this compound possesses notable antifungal properties. However, a direct and comprehensive comparison with leading commercial fungicides under standardized conditions is necessary to fully ascertain its relative efficacy. Further research is also warranted to elucidate the specific molecular targets and signaling pathways affected by this compound. Such studies will be instrumental in evaluating its potential as a standalone or adjunctive therapy in the fight against fungal infections. The development of novel antifungal agents from natural sources like this compound holds significant promise for addressing the growing challenge of antifungal resistance.
A Comparative Guide to the Cross-Validation of Analytical Methods for Alpha-Cadinol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of alpha-Cadinol: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid alcohol found in a variety of plants and is a significant component of many essential oils. Its presence contributes to the aromatic profile and potential biological activities of these oils, including antimicrobial and anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Below is a summary of the performance characteristics of GC-MS, HPLC-DAD, and HPTLC for the analysis of sesquiterpenoids, which can be considered indicative for this compound.
Table 1: Comparison of Quantitative Performance Parameters for Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.05 µg/L (for sesquiterpenes)[3][4] | 0.04–0.08 mg/L (for sesquiterpenoids)[1] | 40.26 ng/spot (for similar compounds) |
| Limit of Quantification (LOQ) | 0.15 µg/L (for sesquiterpenes)[3][4] | 0.12–0.26 mg/L (for sesquiterpenoids)[1] | 122.02 ng/spot (for similar compounds) |
| Accuracy (% Recovery) | 80.23–115.41% | 93.8–110.2%[1] | 97% - 102.24% |
| Precision (RSD%) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% | Intra-day: 0.2–2.5%, Inter-day: 0.1–6.2%[1] | ≤ 2.00% |
| Selectivity/Specificity | High (based on mass spectra)[5] | Good (based on retention time and UV spectra)[1] | Moderate (can be improved with appropriate mobile phase)[6] |
| Analysis Time | Relatively fast (e.g., < 15 min) | Moderate (e.g., 16 min)[7] | Fast (multiple samples simultaneously) |
| Sample Volatility Requirement | Required | Not required | Not required |
| Derivatization | May be required for polar compounds | Not typically required | Not required |
Note: The data presented in this table is based on published validation studies for sesquiterpenoids and other related compounds and should be considered as a general reference for the analysis of this compound. Method validation should be performed for the specific analyte and matrix of interest.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Sample Preparation from Plant Material
A general procedure for the extraction of this compound from plant material is as follows:
-
Drying: Air-dry or oven-dry the plant material at a low temperature (e.g., 40-50°C) to prevent degradation of volatile compounds.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
For GC-MS analysis: Perform hydrodistillation or steam distillation to extract the essential oil containing this compound. Alternatively, solvent extraction with a non-polar solvent like hexane can be used.
-
For HPLC and HPTLC analysis: Macerate or sonicate the powdered plant material with a suitable solvent such as methanol or ethanol.[8] The extraction can be followed by a liquid-liquid partitioning step to remove interfering substances.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound, especially in complex mixtures such as essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Identification of this compound is based on the comparison of its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: Quantification is performed using an external or internal standard method by constructing a calibration curve of peak area versus concentration.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
HPLC-DAD is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds. While this compound is volatile, HPLC can be a viable alternative, especially when derivatization is not desired.
-
Instrumentation: An HPLC system with a Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution is typically used for separating components in plant extracts. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.[10]
-
-
Gradient Program:
-
Start with a lower percentage of Solvent B, gradually increasing to elute more non-polar compounds. The specific gradient will need to be optimized.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: DAD detection allows for the monitoring of absorbance at multiple wavelengths. For sesquiterpenoids without strong chromophores, detection might be performed at lower UV wavelengths (e.g., 210-220 nm).
-
Identification and Quantification: Similar to GC-MS, identification is based on retention time comparison with a standard, and quantification is achieved through a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for screening and quantification.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometer/scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[11]
-
Sample Application: Apply samples and standards as bands using an automatic applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents. For sesquiterpenoids, a mobile phase like toluene:ethyl acetate (e.g., 93:7 v/v) can be effective. The composition needs to be optimized for the best separation.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: For visualization and enhanced detection of non-UV active compounds like this compound, a post-chromatographic derivatization step is often necessary. A common reagent is anisaldehyde-sulfuric acid, followed by heating.
-
Densitometric Analysis: Scan the plate with a densitometer at a specific wavelength (e.g., in the visible range after derivatization) to quantify the separated compounds.
-
Identification and Quantification: Identification is based on the Rf value and color of the band after derivatization compared to a standard. Quantification is done by correlating the peak area of the densitometric scan with the concentration using a calibration curve.
Visualization of Analytical Workflows
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the general workflow for sample analysis and the logical relationship of the validation parameters.
Caption: Generalized workflow for the analysis of this compound from plant material.
Caption: Key parameters for the validation of an analytical method.
References
- 1. Validation, measurement uncertainty, and application of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.) using HPLC-DAD and UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. jfda-online.com [jfda-online.com]
- 7. Development and validation of an HPLC-DAD method for the quantification of cannabigerol, cannabidiol, cannabinol and cannabichromene in human plasma and mouse matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajpp.in [ajpp.in]
- 9. mdpi.com [mdpi.com]
- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
Unraveling the Bioactivity of Alpha-Cadinol: A Comparative Look at Natural Versus Synthetic Sources
A comprehensive review of current scientific literature reveals a significant gap in our understanding of synthetic alpha-Cadinol's biological activity, precluding a direct comparative analysis with its natural counterpart. While this compound sourced from essential oils of various plants has demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects, data on the bioactivity of chemically synthesized this compound remains elusive. This guide synthesizes the available experimental data on natural this compound and outlines the methodologies for its evaluation, highlighting the need for future research to explore the biological efficacy of the synthetic compound.
Delving into the Biological Landscape of Natural this compound
This compound, a sesquiterpenoid alcohol, is a prominent constituent of many essential oils and has been the subject of numerous studies investigating its pharmacological properties. Research has primarily focused on this compound isolated from natural sources, showcasing its potential in various therapeutic areas.
Anticancer Potential
In vitro studies have consistently demonstrated the cytotoxic effects of natural this compound against a range of human cancer cell lines. Notably, this compound has shown selective potent cytotoxicity in breast adenocarcinoma cells (MCF7) with a reported IC50 value of 18.0 µg/mL. Essential oils rich in this compound have also exhibited antiproliferative activity against liver (HepG2), lung (A549), colon (HT-29), and other cancer cell lines.
Antimicrobial Efficacy
The antimicrobial properties of this compound have been well-documented. It has shown inhibitory activity against various bacteria and fungi. For instance, essential oils containing significant amounts of this compound have been effective against Gram-positive bacteria and yeast, with reported Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL.
Anti-inflammatory and Other Activities
Beyond its anticancer and antimicrobial effects, natural this compound has been investigated for its anti-inflammatory, antioxidant, and insecticidal properties. In silico studies have suggested that this compound is a major contributor to the antioxidant activity of certain essential oils.
The Missing Piece: The Bioactivity of Synthetic this compound
Despite the extensive research on natural this compound, a thorough search of scientific databases reveals a conspicuous absence of studies evaluating the biological activity of its synthetic counterpart. While methods for the chemical synthesis of this compound have been developed, these studies have not been followed by a biological evaluation of the synthesized compound. This lack of data makes a direct comparison of the biological activities of natural versus synthetic this compound impossible at this time.
Quantitative Data on Natural this compound's Biological Activity
The following tables summarize the available quantitative data on the biological activity of natural this compound and essential oils where it is a major component.
Table 1: Anticancer Activity of Natural this compound and this compound-Rich Essential Oils
| Cancer Cell Line | Test Substance | IC50 Value |
| Breast Adenocarcinoma (MCF7) | α-Cadinol | 18.0 µg/mL |
| Liver Carcinoma (HepG2) | Essential Oil containing α-Cadinol | Not specified |
| Lung Carcinoma (A549) | Essential Oil containing α-Cadinol | Not specified |
| Colon Adenocarcinoma (HT-29) | α-Cadinol | Not specified |
Table 2: Antimicrobial Activity of Natural this compound and this compound-Rich Essential Oils
| Microorganism | Test Substance | MIC Value |
| Gram-positive bacteria | Essential Oil containing α-Cadinol | 31.25 - 62.5 µg/mL |
| Yeast | Essential Oil containing α-Cadinol | 31.25 - 62.5 µg/mL |
Experimental Protocols for Key Bioassays
The evaluation of this compound's biological activity typically involves a series of standardized in vitro assays. The following are detailed methodologies for commonly cited experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (or the essential oil) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the test substance that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound (this compound or essential oil) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The current body of research strongly supports the potential of natural this compound as a bioactive compound with promising therapeutic applications. However, the absence of data on synthetic this compound's biological activity is a significant knowledge gap. Future research should prioritize the biological evaluation of synthesized this compound to enable a direct comparison with its natural counterpart. Such studies would be invaluable for understanding whether the therapeutic properties are retained, enhanced, or diminished in the synthetic form, which could have significant implications for its potential use in drug development and other applications.
Below is a conceptual workflow for future comparative studies.
Caption: Proposed workflow for the comparative biological evaluation of natural vs. synthetic this compound.
Alpha-Cadinol: A Potent Natural Anti-Inflammatory Agent Outperforms Known Drugs in In Vitro Assays
A detailed comparison of the in vitro anti-inflammatory activity of alpha-Cadinol against the established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone reveals the promising potential of this natural sesquiterpene. Experimental data demonstrates that this compound exhibits significant inhibitory effects on key inflammatory mediators, suggesting its value for further investigation in the development of novel anti-inflammatory therapeutics.
This guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, presenting a direct comparison with Indomethacin and Dexamethasone. The data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to offer a clear and objective resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Anti-inflammatory Activity
The in vitro anti-inflammatory efficacy of this compound, Indomethacin, and Dexamethasone was evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%, was used as a key metric for comparison.
| Compound | Assay | Cell Line | IC50 Value (µM) |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | 12.9[1] |
| Indomethacin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 56.8 |
| Dexamethasone | Nitric Oxide (NO) Inhibition | RAW 264.7 | Dose-dependent inhibition observed, specific IC50 not consistently reported under comparable conditions.[2] |
Note: The IC50 value for Indomethacin is sourced from a study using similar, but not identical, experimental conditions.
Unraveling the Mechanism: Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and Dexamethasone are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
The diagram above illustrates the NF-κB signaling cascade initiated by LPS. This compound is proposed to inhibit this pathway, potentially at the level of the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. Dexamethasone, on the other hand, acts through the glucocorticoid receptor to inhibit NF-κB's transcriptional activity.
Experimental Protocols
The following is a detailed methodology for the in vitro anti-inflammatory assay used to generate the comparative data.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method for screening the anti-inflammatory potential of compounds.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Dexamethasone, or Indomethacin. A vehicle control (e.g., DMSO) is also included.
-
Inflammatory Stimulation: After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. This is achieved using the Griess reagent system. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
This flowchart outlines the key steps involved in assessing the in vitro anti-inflammatory activity of the test compounds.
Conclusion
The presented data highlights this compound as a natural compound with potent in vitro anti-inflammatory properties, demonstrating superior inhibition of nitric oxide production in LPS-stimulated macrophages compared to the widely used NSAID, Indomethacin. While a direct IC50 comparison with Dexamethasone is challenging due to variability in reported data, the strong activity of this compound positions it as a compelling candidate for further research. The putative mechanism of action through the inhibition of the NF-κB signaling pathway warrants more detailed investigation to fully elucidate its therapeutic potential. These findings encourage further exploration of this compound in more complex in vitro and in vivo models of inflammation to assess its suitability for development as a novel anti-inflammatory drug.
References
Maximizing α-Cadinol Recovery: A Comparative Analysis of Extraction Methodologies
For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting α-Cadinol, a sesquiterpene with demonstrated therapeutic potential. We will delve into the experimental protocols of conventional and modern techniques, presenting quantitative yield data to inform methodological choices for maximizing the recovery of this valuable compound.
The selection of an appropriate extraction technique is paramount as it directly influences the yield and purity of the target compound. Traditional methods, while straightforward, often come with drawbacks such as longer extraction times and potential degradation of thermolabile molecules. In contrast, modern techniques frequently offer enhanced efficiency and are more environmentally benign. This guide will compare Hydrodistillation, a conventional method, with two advanced techniques: Microwave-Assisted Hydrodistillation (MAHD) and Supercritical Fluid Extraction (SFE).
Comparative Yield of α-Cadinol
The following table summarizes the quantitative yield of α-Cadinol obtained using different extraction methods from various plant sources. It is important to note that the yield is influenced by numerous factors including the plant species, part of the plant used, and the specific parameters of the extraction process.
| Extraction Method | Plant Source | Plant Part | α-Cadinol Yield (% of Essential Oil) |
| Hydrodistillation | Juniperus virginiana | Leaves | ~1.01 - 3.03% |
| Cedrus deodara | Wood | Not explicitly quantified, but present[1] | |
| Exocarpium Citri Grandis | Peel | Present, but not quantified[2] | |
| Microwave-Assisted Hydrodistillation (MAHD) | Cinnamomum camphora | Leaf | Overall essential oil yield of 3.26% |
| Rosemary (Rosmarinus officinalis L.) | Leaves | Overall essential oil yield of ~1.5%[3] | |
| Supercritical Fluid Extraction (SFE) | Schisandra chinensis | Fruit | Present in sesquiterpenoid fraction (75.35% of total oil)[4] |
| Juniperus virginiana | Wood | High cedrol content, a related sesquiterpene alcohol[5] |
Experimental Protocols
Hydrodistillation
Hydrodistillation is a conventional method for extracting essential oils from plant materials.[3] It involves the co-distillation of plant material with water.
Apparatus:
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
The plant material (e.g., 100g of dried leaves) is placed in a round-bottom flask.[3]
-
A sufficient volume of water is added to the flask to immerse the plant material (e.g., 300 ml).[3]
-
The flask is heated to boiling, and the steam, along with the volatile essential oils, rises into the condenser.
-
The steam and oil vapors are condensed back into liquid form and collected in a graduated burette.
-
The essential oil, being less dense than water, separates and floats on top of the hydrosol, allowing for its collection.
-
The distillation is typically continued for a set period (e.g., 90 minutes) until no more oil is collected.[3]
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is an advanced hydrodistillation technique that utilizes microwave energy to accelerate the extraction process.[3]
Apparatus:
-
Modified domestic microwave oven (e.g., 2450 MHz, 900 W)[3]
-
Round-bottom flask
-
Clevenger-type apparatus connected to the flask through an opening in the top of the microwave oven[6]
-
Condenser
Procedure:
-
The plant material (e.g., 100g) and water (e.g., 300 ml) are placed in the flask inside the microwave oven.[3]
-
The Clevenger apparatus is connected to the flask.
-
Microwave irradiation is applied at a specific power level (e.g., 500-800 W) for a predetermined time (e.g., 30-50 minutes).[7][6]
-
The microwave energy rapidly heats the water within the plant material, causing the plant cells to rupture and release the essential oil.
-
The steam and essential oil vapor are condensed and collected in the same manner as in traditional hydrodistillation.
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[8]
Apparatus:
-
High-pressure pump to bring CO₂ to its supercritical state
-
Extraction vessel where the plant material is placed
-
Separator vessel to collect the extracted compounds
-
Temperature and pressure controllers
Procedure:
-
The ground plant material is loaded into the extraction vessel.
-
Liquid CO₂ is pumped into the system and heated and pressurized to reach its supercritical state (e.g., above 31.1 °C and 73.9 bar).[8]
-
The supercritical CO₂ passes through the plant material, where it dissolves the essential oils, including α-Cadinol.
-
The resulting solution of supercritical CO₂ and dissolved compounds is then transferred to a separator vessel.
-
In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted essential oil.
-
The gaseous CO₂ can be recycled and reused in the process.
Logical Workflow of Extraction Processes
The following diagram illustrates the general workflow for the extraction of α-Cadinol from plant material using the discussed methods.
Conclusion
The choice of extraction method significantly impacts the yield of α-Cadinol. While hydrodistillation is a well-established and simple technique, modern methods like MAHD and SFE offer considerable advantages. MAHD significantly reduces extraction time and energy consumption.[3][6] SFE, being a "green" technology, allows for the extraction of compounds without the use of organic solvents, yielding a high-purity extract.[8] For maximizing the yield of α-Cadinol, the selection of the extraction method should be guided by a balance of factors including desired yield, purity, processing time, energy consumption, and environmental impact. Further optimization of the parameters for each method for a specific plant matrix is recommended to achieve the highest possible recovery of α-Cadinol.
References
- 1. phcogres.com [phcogres.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Microwave Assisted Hydro-Distillation With Conventional Hydro-Distillation for Extraction of Essential oil from Piper Betle L. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. mdpi.com [mdpi.com]
- 8. Valorization of Tropical Biomass Waste by Supercritical Fluid Extraction Technology [mdpi.com]
A Head-to-Head Showdown: Unraveling the Antimicrobial Capabilities of α-Cadinol and β-Cadinol
A comprehensive comparative analysis of the antimicrobial spectra of α-Cadinol and β-Cadinol remains a challenge due to a significant lack of available experimental data, particularly for β-Cadinol. While α-Cadinol has been identified as a contributor to the antimicrobial properties of various essential oils, specific data on its isolated activity is limited. Information regarding the antimicrobial effects of β-Cadinol is even more scarce, preventing a direct, quantitative comparison of their antimicrobial spectra.
Currently, the scientific literature provides fragmented insights primarily centered on the antimicrobial activity of essential oils where α-Cadinol is a constituent. For instance, in an essential oil derived from Taiwania cryptomerioides, α-Cadinol, alongside β-eudesmol and ferruginol, was identified as an active antimicrobial and anti-wood-decay compound. The essential oil demonstrated potent activity against Gram-positive bacteria and yeast, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL. However, the specific contribution of α-Cadinol to this activity was not isolated.
Another study focusing on the essential oil of Mentha longifolia suggested through in silico analysis that while α-Cadinol is a major contributor to the oil's antioxidant properties, other components are more directly responsible for its antibacterial and antifungal effects. This highlights the complexity of attributing antimicrobial activity to a single component within a complex mixture like an essential oil.
The absence of studies that specifically investigate and compare the MICs of purified α-Cadinol and β-Cadinol against a standardized panel of bacterial and fungal pathogens makes a head-to-head comparison of their spectra and potency impossible. Such a study would be invaluable to researchers, scientists, and drug development professionals in understanding the potential of these isomeric sesquiterpenoids as standalone antimicrobial agents.
Future Research Directions
To address the current knowledge gap, future research should focus on:
-
Isolation and Purification: Obtaining high-purity α-Cadinol and β-Cadinol to enable focused antimicrobial testing.
-
Standardized Antimicrobial Susceptibility Testing: Performing head-to-head comparisons of the MICs of both isomers against a broad panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts and molds.
-
Mechanism of Action Studies: Investigating the underlying mechanisms by which α-Cadinol and β-Cadinol exert their antimicrobial effects, should any be observed. This could involve studying their impact on cell membrane integrity, cellular respiration, or specific enzymatic pathways.
Experimental Protocols
While specific experimental data for a direct comparison is unavailable, the following are detailed methodologies for key experiments that would be cited in such a comparative study.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Standardized microbial inoculum (adjusted to 0.5 McFarland standard).
- Stock solutions of α-Cadinol and β-Cadinol of known concentration, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
- Positive control (a known antibiotic or antifungal).
- Negative control (broth medium with solvent).
2. Procedure:
- A serial two-fold dilution of each cadinol isomer is prepared directly in the microtiter plate wells using the broth medium. The concentration range should be broad enough to encompass the expected MIC.
- Each well is then inoculated with the standardized microbial suspension.
- The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 30-35°C for 24-72 hours for fungi).
- Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
1. Preparation of Materials:
- Sterile petri dishes containing an appropriate agar medium (e.g., Mueller-Hinton Agar).
- Standardized microbial inoculum.
- Sterile filter paper disks (typically 6 mm in diameter).
- Solutions of α-Cadinol and β-Cadinol at a known concentration.
- Positive and negative control disks.
2. Procedure:
- The surface of the agar plate is uniformly inoculated with the standardized microbial suspension using a sterile swab.
- The filter paper disks are impregnated with a known volume of the cadinol solutions and placed onto the agar surface.
- The plates are incubated under suitable conditions.
- The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Logical Framework for Comparison
The following diagram illustrates the logical workflow for a comprehensive head-to-head comparison of the antimicrobial spectra of α-Cadinol and β-Cadinol.
Caption: Logical workflow for the head-to-head comparison of α-Cadinol and β-Cadinol antimicrobial activity.
Experimental Workflow Diagram
The following diagram details the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Experimental workflow for MIC determination using the broth microdilution method.
Safety Operating Guide
Proper Disposal of alpha-Cadinol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides detailed, step-by-step guidance for the proper disposal of alpha-Cadinol, a sesquiterpenoid alcohol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize environmental impact and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Therefore, all handling and disposal activities must be conducted while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| CAS Number | 481-34-5 | [1] |
| Molecular Formula | C₁₅H₂₆O | [2] |
| Hazard Statements | H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: Clearly label a dedicated, sealable container for "this compound waste." The container must be in good condition and compatible with the chemical.
-
Waste Segregation:
-
Solid Waste: If this compound is in solid form, carefully transfer it to the designated waste container using a chemically resistant spatula. Minimize dust generation during transfer.
-
Liquid Waste: If this compound is in a solution, the solvent will dictate the appropriate waste stream. Do not mix incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and placed in the designated solid waste container.
-
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Spill Management: In the event of a spill, prevent further spread by using an inert absorbent material.[1] Collect the absorbed material and place it into the designated waste container.[1] Ensure the area is then cleaned and decontaminated. Do not allow the product to enter drains, waterways, or soil.[1]
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and environmental health guidelines, as well as local regulations, for any additional requirements.[1]
References
Essential Safety and Operational Guide for Handling alpha-Cadinol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of alpha-Cadinol in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure research environment.
Compound Information and Hazard Assessment
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C15H26O | [1] |
| Molecular Weight | 222.37 g/mol | |
| Appearance | Solid | |
| Boiling Point | 137-139 °C | [2] |
| Melting Point | 137.5-138.5 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or contamination and changed frequently. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn and kept fastened. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Step 1: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Step 2: Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
Step 3: Don the appropriate PPE as outlined in the table above.
-
Step 4: Carefully open the container of this compound inside the fume hood to avoid inhalation of any dust particles.
-
Step 5: Weigh the desired amount of this compound using a clean, tared weigh boat.
-
Step 6: Promptly and securely close the main container of this compound.
3.2. Dissolving and Solution Preparation:
-
Step 1: Add the weighed this compound to the appropriate solvent in a suitable flask or beaker within the fume hood.
-
Step 2: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.
-
Step 3: Clearly label the container with the name of the compound, concentration, solvent, date, and your initials.
3.3. Spill and Emergency Procedures:
-
Small Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Collect the absorbed material into a designated chemical waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Prevent the spill from entering drains.
-
Follow your institution's specific emergency response procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
4.1. Waste Segregation:
-
Solid Waste: Unused this compound, contaminated weigh boats, and absorbent materials from spills should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid waste container for hazardous materials.
4.2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant," "Chemical Waste").
-
Waste containers should be kept securely closed and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.
4.3. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) into the hazardous liquid waste container.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
